molecular formula C6H4Br3N B1304853 3,4,5-Tribromoaniline CAS No. 609-16-5

3,4,5-Tribromoaniline

Cat. No.: B1304853
CAS No.: 609-16-5
M. Wt: 329.81 g/mol
InChI Key: FJBYYZKYMWMKRT-UHFFFAOYSA-N
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Description

3,4,5-Tribromoaniline is a useful research compound. Its molecular formula is C6H4Br3N and its molecular weight is 329.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-tribromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBYYZKYMWMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209732
Record name Benzenamine, 3,4,5-tribromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-16-5
Record name Benzenamine, 3,4,5-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, with bromine atoms flanking the amine group, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₆H₄Br₃N. The presence of three heavy bromine atoms significantly influences its molecular weight and other physical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValue
CAS Number 609-16-5[1][2][3]
Molecular Formula C₆H₄Br₃N[1][2][3]
Molecular Weight 329.81 g/mol [1][2][3]
Melting Point 118-119 °C[4]
Boiling Point 340.0 ± 37.0 °C (Predicted)[4]
Density 2.351 ± 0.06 g/cm³ (Predicted)[4]
InChI Key FJBYYZKYMWMKRT-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1Br)Br)Br)N[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic chemistry.

Synthesis of this compound via Reduction of 3,4,5-Tribromonitrobenzene

The most common and effective method for the synthesis of this compound is the reduction of 3,4,5-tribromonitrobenzene. This is typically achieved using a metal in an acidic medium.[1] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a widely used reagent for this purpose.[1]

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

  • Materials:

    • 3,4,5-Tribromonitrobenzene

    • Iron powder

    • Glacial acetic acid or concentrated hydrochloric acid

    • Ethanol (B145695)

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Heating mantle

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,4,5-tribromonitrobenzene in a suitable solvent such as ethanol or aqueous acetic acid.

    • Add an excess of iron powder to the suspension.

    • Slowly add glacial acetic acid or concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.

    • After the initial reaction subsides, heat the mixture at reflux with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the hot reaction mixture to remove the iron and iron salts.

    • The filtrate is then concentrated under reduced pressure to remove the solvent.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Caption: Synthesis of this compound.

Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the amino group and the bromine substituents on the aromatic ring.

Diazotization Reactions

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization.[1] This reaction involves treating the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.[1]

Experimental Protocol: Diazotization of this compound

  • Materials:

    • This compound

    • Sodium nitrite

    • Concentrated hydrochloric acid or sulfuric acid

    • Water

    • Ice

    • Beaker

    • Stirring apparatus

  • Procedure:

    • Dissolve this compound in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

    • The resulting diazonium salt solution can be used immediately in subsequent reactions.

Caption: Diazotization of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

Table 2: Spectroscopic Data for this compound

Technique Observed Signals/Peaks
¹H NMR Due to the molecule's symmetry, the proton NMR spectrum is simplified, showing a single signal for the two equivalent aromatic protons at positions 2 and 6.[1]
¹³C NMR The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the aromatic carbons: one for the carbon bonded to the amino group (C-1), one for the two equivalent carbons bearing protons (C-2 and C-6), and one for the three equivalent carbons bonded to bromine atoms (C-3, C-4, and C-5).[1]
IR Spectroscopy The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group and vibrations associated with the substituted benzene (B151609) ring.
Mass Spectrometry Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine atoms and other characteristic fragments.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Halogenated aromatic amines are a class of compounds recognized for their importance in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of an aromatic amine.[1]

While specific drug development pathways involving this compound are often proprietary, its utility as a synthetic building block is well-established. The ability to introduce various functional groups via the diazonium salt intermediate makes it a versatile starting material for creating libraries of compounds for biological screening.

Safety and Toxicity

Detailed toxicological data for this compound is not as extensively documented as for some of its isomers. However, as with all halogenated anilines, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For its isomer, 2,4,6-Tribromoaniline, the safety data sheet indicates that it is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[2][5] It is reasonable to assume similar hazards for this compound.

Table 3: GHS Hazard Information for this compound

Hazard Statement Codes Description
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]

Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[3]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of properties and reactivity. Its importance in organic synthesis, particularly in the preparation of diverse aromatic compounds through diazotization reactions, makes it a valuable tool for researchers in various fields, including drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

3,4,5-Tribromoaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of substituted anilines is crucial for the synthesis of novel compounds. This guide provides a detailed overview of the molecular properties and a potential synthetic pathway for 3,4,5-tribromoaniline.

Core Molecular Data

This compound is a halogenated aromatic amine with the following key identifiers and properties:

PropertyValue
Molecular Formula C₆H₄Br₃N
Molecular Weight 329.81 g/mol
CAS Number 609-16-5
IUPAC Name This compound
Canonical SMILES C1=C(C=C(C(=C1Br)Br)Br)N

Synthetic Pathway Overview

A plausible synthetic route to this compound involves a multi-step process commencing from p-nitroaniline. This pathway includes the synthesis of an intermediate, 3,4,5-tribromonitrobenzene, followed by its reduction to the final product.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene from 2,6-Dibromo-4-nitroaniline (B165464)

This initial step involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer-type reaction.

Methodology:

  • A solution of 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 L) is prepared.

  • With stirring and cooling in an ice bath to maintain a temperature of 20°C, this solution is slowly added to a solution of sodium nitrite (B80452) (12 g) in concentrated sulfuric acid (85 ml).

  • The resulting mixture is stirred for an additional 20 minutes at ambient temperature.

  • The prepared diazonium salt solution is then slowly added, with continued stirring and ice cooling, to a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).

  • After the addition is complete, the mixture is stirred for another 30 minutes.

  • The reaction mixture is then diluted with water, leading to the precipitation of the product.

  • The precipitate is collected by filtration and washed with water.

  • The crude 3,4,5-tribromonitrobenzene can be further purified by recrystallization from methanol.

Step 2: Reduction of 3,4,5-Tribromonitrobenzene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis, often accomplished using tin(II) chloride in an acidic medium.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, 3,4,5-tribromonitrobenzene is dissolved in a suitable solvent such as ethanol.

  • An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

  • Concentrated hydrochloric acid is then carefully added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then made basic by the slow addition of a concentrated sodium hydroxide (B78521) solution, which precipitates tin salts.

  • The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from p-nitroaniline, a potential precursor to the starting material of the detailed protocol.

G cluster_0 Synthesis of 3,4,5-Tribromonitrobenzene cluster_1 Reduction to this compound pNitroaniline p-Nitroaniline dibromoNitroaniline 2,6-Dibromo-4-nitroaniline pNitroaniline->dibromoNitroaniline Bromination diazoniumSalt Diazonium Salt Intermediate dibromoNitroaniline->diazoniumSalt Diazotization (NaNO2, H2SO4) tribromonitrobenzene 3,4,5-Tribromonitrobenzene diazoniumSalt->tribromonitrobenzene Sandmeyer Reaction (CuBr, HBr) tribromoaniline This compound tribromonitrobenzene->tribromoaniline Reduction (SnCl2, HCl)

Caption: Synthetic pathway from p-nitroaniline to this compound.

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromoaniline from p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 3,4,5-tribromoaniline, a valuable building block in organic synthesis, starting from the readily available precursor, p-nitroaniline. Due to the directing effects of the substituents on the aromatic ring, a direct bromination of p-nitroaniline to achieve the desired 3,4,5-substitution pattern is not feasible. The established and reliable pathway involves a three-step sequence: initial bromination of p-nitroaniline, a subsequent Sandmeyer reaction to introduce the third bromine atom, and a final reduction of the nitro group.

This document outlines the detailed methodologies for each critical step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a clear understanding of the process.

Overall Synthetic Pathway

The synthesis of this compound from p-nitroaniline is accomplished through the following three-step reaction sequence:

  • Step 1: Bromination of p-Nitroaniline. The starting material, p-nitroaniline, is first brominated to yield 2,6-dibromo-4-nitroaniline (B165464). The strongly activating and ortho, para-directing amino group, despite the presence of the deactivating meta-directing nitro group, directs the incoming bromine atoms to the positions ortho to the amino group.

  • Step 2: Sandmeyer Reaction of 2,6-Dibromo-4-nitroaniline. The amino group of 2,6-dibromo-4-nitroaniline is converted to a diazonium salt, which is subsequently replaced by a bromine atom using a copper(I) bromide catalyst. This Sandmeyer reaction yields 3,4,5-tribromonitrobenzene.

  • Step 3: Reduction of 3,4,5-Tribromonitrobenzene. The final step involves the reduction of the nitro group of 3,4,5-tribromonitrobenzene to an amino group, affording the target molecule, this compound.

Below is a graphical representation of the entire synthetic workflow.

Synthesis_of_3_4_5_Tribromoaniline p_nitroaniline p-Nitroaniline intermediate1 2,6-Dibromo-4-nitroaniline p_nitroaniline->intermediate1 Bromination (Br₂, Acetic Acid) intermediate2 3,4,5-Tribromonitrobenzene intermediate1->intermediate2 Sandmeyer Reaction (1. NaNO₂, H₂SO₄ 2. CuBr, HBr) final_product This compound intermediate2->final_product Reduction (Fe, Acetic Acid)

Figure 1: Overall synthetic workflow for the preparation of this compound from p-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure details the bromination of p-nitroaniline to form the key intermediate, 2,6-dibromo-4-nitroaniline.

Materials:

  • p-Nitroaniline

  • Glacial Acetic Acid

  • Bromine

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline in a sufficient amount of glacial acetic acid.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of p-nitroaniline. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and acid.

  • The crude 2,6-dibromo-4-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of 3,4,5-Tribromonitrobenzene via Sandmeyer Reaction

This protocol describes the conversion of 2,6-dibromo-4-nitroaniline to 3,4,5-tribromonitrobenzene.

Materials:

  • 2,6-Dibromo-4-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 63%)

  • Methanol for recrystallization

  • Ice

Procedure:

  • Prepare a solution of sodium nitrite in concentrated sulfuric acid.

  • In a separate flask, dissolve 2,6-dibromo-4-nitroaniline (47.2 g) in glacial acetic acid (1.6 liters).[1]

  • With stirring and cooling in an ice bath, slowly add the solution of 2,6-dibromo-4-nitroaniline to the sodium nitrite solution at 20°C.[1]

  • After the addition, stir the mixture for an additional 20 minutes at room temperature to ensure complete diazotization.[1]

  • In another flask, prepare a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).[1]

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with continuous stirring and cooling in an ice bath.[1]

  • After the addition is complete, stir the mixture for another 30 minutes.[1]

  • Dilute the reaction mixture with water to precipitate the crude product.[1]

  • Filter the precipitate and wash it thoroughly with water.[1]

  • Purify the crude 3,4,5-tribromonitrobenzene by recrystallization from methanol.[1]

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amino group.

Materials:

  • 3,4,5-Tribromonitrobenzene

  • Iron powder

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (for neutralization)

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, suspend 3,4,5-tribromonitrobenzene in glacial acetic acid.

  • Add an excess of iron powder (at least three equivalents) to the suspension.[2]

  • Heat the reaction mixture with stirring. The progress of the reduction can be monitored by thin-layer chromatography (TLC).[2]

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the excess iron powder and iron salts.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product, this compound.

ParameterValueReference
Molecular Formula C₆H₄Br₃N[2][3]
Molecular Weight 329.81 g/mol [2][3][4]
CAS Number 609-16-5[2][3][4]
¹H NMR (CDCl₃) Aromatic H-2, H-6: ~6.90 ppm (singlet)[2]
Amine -NH₂: ~3.76 ppm (broad singlet)[2]
¹³C NMR Expected to show three distinct signals for the six aromatic carbons due to symmetry.[2]
Mass Spectrometry Molecular ion cluster (M+, [M+2]+, [M+4]+, [M+6]+) around m/z 327, 329, 331, and 333 with an approximate intensity ratio of 1:3:3:1 due to the isotopic pattern of bromine.[2]

Conclusion

The synthesis of this compound from p-nitroaniline is a well-defined, multi-step process that is achievable through a sequence of bromination, Sandmeyer reaction, and reduction. While direct tribromination to the desired product is not a viable route, the outlined pathway provides a reliable method for obtaining this synthetically important intermediate. The detailed protocols and data provided in this guide are intended to support researchers and professionals in the successful synthesis and characterization of this compound for its various applications in organic chemistry and drug development.

References

Spectroscopic data of 3,4,5-Tribromoaniline (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Tribromoaniline (CAS No. 609-16-5), a crucial intermediate in the synthesis of a wide array of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data and experimental protocols to support research and development activities.

Introduction

This compound is an aromatic amine whose structure is characterized by a benzene (B151609) ring substituted with an amino group and three bromine atoms. This substitution pattern leads to a high degree of molecular symmetry, which simplifies its spectroscopic signatures. Understanding the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is fundamental for its identification, purity assessment, and utilization in synthetic chemistry.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is notably simple due to the molecule's C2v symmetry. This results in chemical equivalence of the two aromatic protons and the two amine protons.[1]

Proton Type Chemical Shift (δ) ppm Multiplicity Integration Notes
Aromatic C-H (H-2, H-6)~6.90Singlet2HThe two aromatic protons are chemically equivalent.[1]
Amine N-H~3.76Broad Singlet2HThe broadness is characteristic of amine protons and can be attributed to quadrupole broadening from the nitrogen atom and chemical exchange.[1]

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound displays only three distinct signals for the six aromatic carbons.

Carbon Type Predicted Chemical Shift (δ) ppm Notes
C-1 (C-NH₂)~145Carbon atom directly attached to the electron-donating amino group.
C-2, C-6 (C-H)~118The two equivalent carbons bearing hydrogen atoms.
C-3, C-4, C-5 (C-Br)~110The three equivalent carbons bonded to the electronegative bromine atoms.

Note: The chemical shifts are predicted values based on typical substituent effects on aromatic rings. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (asymmetric & symmetric)3300 - 3500MediumPrimary amines typically show two bands in this region.
Aromatic C-H Stretch3000 - 3100Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
Aromatic C=C Ring Stretch1400 - 1600Medium to StrongMultiple bands are expected in this region.
C-N Stretch (aromatic)1250 - 1335StrongIndicates the bond between the aromatic ring and the nitrogen atom.
C-Br Stretch< 700StrongAppears in the far-infrared region.
Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the presence of three bromine atoms. Natural bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

Parameter Value / Description
Molecular Weight329.81 g/mol
Molecular Ion Peak ClusterA cluster of peaks at m/z corresponding to [C₆H₄⁷⁹Br₃N]⁺, [C₆H₄⁷⁹Br₂⁸¹BrN]⁺, [C₆H₄⁷⁹Br⁸¹Br₂N]⁺, and [C₆H₄⁸¹Br₃N]⁺.
Isotopic PatternThe molecular ion appears as a cluster of four main peaks (M, M+2, M+4, M+6) with an approximate intensity ratio of 1:3:3:1.
Major FragmentationLoss of a bromine atom (M-79/81) is a common fragmentation pathway for brominated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for obtaining the IR spectrum of a solid compound like this compound.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound into a small vial or test tube.

    • Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to dissolve the solid completely.

    • Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization and Analysis:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

    • The molecular ions and any fragment ions formed are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Interpretation Sample This compound (Solid Sample) NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep Thin Film on Salt Plate Sample->IR_Prep MS_Prep Vaporization Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI Source) MS_Prep->MS_Acq NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Elusive Crystalline World of 3,4,5-Tribromoaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tribromoaniline is a significant synthetic intermediate in organic chemistry, yet its solid-state structure remains surprisingly uncharacterized in publicly accessible crystallographic databases. This technical guide addresses the current state of knowledge regarding the crystal structure and potential polymorphism of this compound. While detailed experimental crystallographic data is not currently available in the public domain, this document provides a comprehensive overview of its known chemical properties, synthesis, and the general methodologies that would be employed for its structural elucidation. This guide serves as a foundational resource for researchers interested in the solid-state chemistry of this compound, highlighting a notable gap in the scientific literature and providing the necessary theoretical framework for future investigations.

Introduction

This compound, a halogenated aromatic amine, serves as a crucial building block in the synthesis of more complex organic molecules.[1] The strategic placement of three bromine atoms on the aniline (B41778) ring significantly influences its chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and materials science. Despite its synthetic utility, a thorough investigation into its solid-state properties, specifically its crystal structure and polymorphic behavior, is conspicuously absent from the scientific literature. Understanding these characteristics is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials. This guide aims to collate the available information on this compound and to provide a roadmap for its future crystallographic characterization.

Physicochemical Properties

While crystallographic data is unavailable, other physical and chemical properties of this compound have been documented. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₄Br₃N[2][3]
Molecular Weight 329.81 g/mol [2][3]
CAS Number 609-16-5[2][3][4]
Boiling Point 340°C at 760 mmHg[2]
Density 2.351 g/cm³[2]
Flash Point 159.5°C[2]
Refractive Index 1.689[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of 3,4,5-tribromonitrobenzene.[1] This transformation is typically achieved using a metal in an acidic medium, with iron powder in the presence of acetic acid or hydrochloric acid being a common and effective method.[1]

The chemical reactivity of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing bromine atoms. The amino group can undergo diazotization reactions, forming a versatile diazonium salt intermediate.[1][5] This intermediate can then be utilized in various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups.[1]

Experimental Protocol for Crystal Structure Determination: A General Workflow

Although specific experimental details for this compound are not available, a general workflow for single-crystal X-ray diffraction, the definitive method for crystal structure determination, is outlined below.

4.1. Crystallization: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

4.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4.3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The integrated intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods.

4.4. Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit. The quality of the final structure is assessed using various crystallographic metrics such as the R-factor.

The logical workflow for this process is illustrated in the following diagram:

G cluster_0 Crystal Growth cluster_1 X-ray Diffraction cluster_2 Structure Determination A Purified this compound B Solvent Screening A->B C Crystallization Technique Selection (Slow Evaporation, Vapor Diffusion, etc.) B->C D Single Crystal Growth C->D E Crystal Mounting D->E Suitable Crystal F Data Collection (Single-Crystal XRD) E->F G Data Processing (Unit Cell & Space Group) F->G Diffraction Data H Structure Solution (Direct/Patterson Methods) G->H I Structure Refinement H->I J Crystallographic Information File (CIF) I->J

General workflow for crystal structure determination.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the absence of a determined crystal structure for this compound, there is currently no experimental evidence of polymorphism for this compound. The investigation of polymorphism would be a critical component of any future solid-state characterization of this material.

Conclusion and Future Outlook

This technical guide consolidates the currently available information on this compound, highlighting a significant gap in the scientific literature concerning its solid-state structure. While its synthesis and general chemical properties are established, the lack of crystallographic data precludes a deeper understanding of its intermolecular interactions, packing motifs, and potential for polymorphism. The experimental and logical workflows presented herein provide a clear path for future research endeavors aimed at elucidating the crystal structure of this compound. Such studies are essential for unlocking the full potential of this compound in various applications by enabling the rational control of its solid-state properties. It is anticipated that future work in this area will not only provide the fundamental crystal structure but also explore the possibility of different crystalline forms.

References

An In-depth Technical Guide to the Solubility of 3,4,5-Tribromoaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of 3,4,5-tribromoaniline in organic solvents. A comprehensive review of publicly available scientific literature reveals a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed overview of the predicted solubility based on the known characteristics of isomeric compounds, primarily 2,4,6-tribromoaniline (B120722). Furthermore, a robust, detailed experimental protocol for determining the thermodynamic equilibrium solubility of this compound using the isothermal shake-flask method is presented. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection and providing a standardized methodology for generating precise solubility data.

Introduction: The Physicochemical Context

This compound is a halogenated aromatic amine, a class of compounds significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Its molecular structure, characterized by a benzene (B151609) ring substituted with three bromine atoms and an amino group, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in chemical and pharmaceutical development, influencing reaction kinetics, purification strategies (such as crystallization), formulation, and bioavailability.

Predicted Solubility Profile

The table below summarizes the known qualitative solubility of 2,4,6-tribromoaniline, which can be used as a preliminary guide for solvent selection in experiments involving this compound.

Solvent ClassSpecific SolventReported Solubility of 2,4,6-TribromoanilinePredicted Applicability for this compound
Protic Solvents EthanolSoluble (especially when hot), slightly soluble when cold.[5][8]High
MethanolSoluble.[4][7]High
Aprotic & Halogenated Solvents ChloroformSoluble.[6][8]High
Ethers Diethyl EtherSoluble.[5][6][8]High
Aromatic Hydrocarbons BenzeneSoluble (forms needles upon crystallization).[4][6]High
Highly Polar Solvents WaterInsoluble.[4][5][6][7][8]Very Low

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative data, a standardized experimental methodology is essential. The isothermal shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] The following protocol details the steps required to measure the solubility of this compound.

Principle

The isothermal shake-flask method involves creating a saturated solution by agitating an excess amount of the solid solute (this compound) in a chosen solvent at a constant temperature.[11] The system is allowed to reach thermodynamic equilibrium, at which point the rate of dissolution equals the rate of precipitation.[12] After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to yield the solubility value.[13][14]

Materials and Equipment
  • Solute: High-purity this compound (recrystallized and dried)

  • Solvents: HPLC-grade or analytical grade organic solvents (e.g., ethanol, methanol, chloroform, diethyl ether, etc.)

  • Apparatus:

    • Analytical balance (±0.1 mg precision)

    • Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

    • Thermostatic shaker bath or incubator with agitation capabilities

    • Calibrated pipettes and volumetric flasks

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

    • Centrifuge (optional, for phase separation)

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification cluster_calc Calculation prep1 Weigh excess this compound prep2 Add a known volume of organic solvent to vial prep1->prep2 Combine equil Agitate in thermostatic shaker (e.g., 25°C for 24-72h) to reach equilibrium prep2->equil sep1 Allow system to settle equil->sep1 sep2 Filter supernatant through solvent-compatible syringe filter (0.22 µm) sep1->sep2 analysis2 Dilute filtered supernatant with the same solvent sep2->analysis2 analysis1 Prepare calibration standards of known concentrations analysis3 Analyze standards and sample via HPLC or UV-Vis Spectroscopy analysis1->analysis3 analysis2->analysis3 calc1 Generate calibration curve (Peak Area / Absorbance vs. Concentration) analysis3->calc1 calc2 Determine concentration of diluted sample calc1->calc2 calc3 Calculate original solubility (accounting for dilution factor) calc2->calc3 result Report Solubility (e.g., mg/mL or mol/L) at specified temperature calc3->result

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3,4,5-Tribromoaniline, a key intermediate in various synthetic applications. This document outlines the experimentally determined physical constants of this compound and furnishes detailed methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

The accurate determination of a compound's melting and boiling points is fundamental to its identification, purification, and characterization. These physical constants provide a criterion for purity and are indispensable in the development of synthetic protocols and drug formulation.

PropertyValueConditions
Melting Point Not explicitly found; isomer 2,4,6-Tribromoaniline melts at 120-122 °C.[1]Standard Pressure
Boiling Point 340 °C[2]760 mmHg

Note: While the direct melting point for this compound was not available in the searched literature, the melting point of its isomer, 2,4,6-Tribromoaniline, is provided for comparative purposes. The structural differences between isomers can lead to variations in their melting points.

Experimental Protocols for Physical Property Determination

The following sections detail the standardized experimental procedures for the determination of melting and boiling points of organic compounds such as this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Boiling Point Determination: Micro-Reflux Method

For small quantities of a liquid, the micro-reflux method provides an accurate determination of the boiling point.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath)

  • Clamps and stand

Procedure:

  • Sample Preparation: A few drops of the liquid sample are placed into a small test tube.

  • Capillary Inversion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • Apparatus Assembly: The test tube is securely clamped and placed in a heating block or oil bath. A thermometer is positioned so that the bulb is level with the bottom of the test tube.

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Data Recording: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Compound Identification

The determination of physical properties such as melting and boiling points is a critical step in the workflow of identifying an unknown chemical compound. The following diagram illustrates this logical process.

Compound_Identification_Workflow cluster_0 Start: Unknown Compound cluster_1 Physical Property Determination cluster_2 Data Analysis and Comparison cluster_3 Conclusion Unknown Unknown Solid or Liquid Compound MeltingPoint Determine Melting Point Unknown->MeltingPoint If solid BoilingPoint Determine Boiling Point Unknown->BoilingPoint If liquid Compare Compare with Literature Values MeltingPoint->Compare BoilingPoint->Compare Identified Compound Tentatively Identified Compare->Identified Match Found FurtherAnalysis Requires Further Spectroscopic Analysis (e.g., NMR, IR, MS) Compare->FurtherAnalysis No Match or Ambiguous

Caption: Workflow for compound identification using physical properties.

References

3,4,5-Tribromoaniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring bromine atoms at the 3, 4, and 5 positions of the aniline (B41778) ring, imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in the development of flame retardants, pharmaceuticals, and other functional materials. The presence of both a nucleophilic amino group and reactive bromine atoms allows for a wide range of chemical transformations, including diazotization, Sandmeyer reactions, and various coupling reactions, providing access to a multitude of downstream products with tailored functionalities. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and data to support its use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in organic synthesis. A summary of its key properties is presented in the table below.

PropertyValue
CAS Number 609-16-5
Molecular Formula C₆H₄Br₃N
Molecular Weight 329.81 g/mol
Appearance Solid
Melting Point 120-122 °C
Boiling Point 300 °C (decomposes)
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and chloroform.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. A common and effective route involves the reduction of 3,4,5-tribromonitrobenzene.

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

This protocol details the reduction of 3,4,5-tribromonitrobenzene to this compound using tin(II) chloride in an acidic medium.

Materials:

  • 3,4,5-tribromonitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-tribromonitrobenzene (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yield: 84.0% (reported for a similar reduction).

Key Reactions of this compound as a Building Block

The synthetic utility of this compound stems from the reactivity of its amino group and the bromine substituents.

Diazotization and Sandmeyer Reactions

The primary amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via the Sandmeyer reaction.

This protocol describes the conversion of this compound to 1,2,3,4-tetrabromobenzene (B13676488).

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr)

  • Ice

  • Beakers

  • Stirring apparatus

Procedure:

  • Diazotization:

    • Dissolve this compound (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 1,2,3,4-tetrabromobenzene can be purified by recrystallization or column chromatography.

Quantitative Data for Representative Sandmeyer Reactions:

Starting MaterialReagent(s)Reaction TypeProductYield (%)Melting Point (°C)
This compound1. NaNO₂, H₂SO₄; 2. CuBr, HBrSandmeyer Bromination1,2,3,4-Tetrabromobenzene~98%98-100
This compound1. NaNO₂, HCl; 2. CuCN, KCNSandmeyer Cyanation3,4,5-Tribromobenzonitrile--
This compound1. NaNO₂, H₂SO₄; 2. H₂O, ΔHydrolysis3,4,5-Tribromophenol-101-103

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Sandmeyer_Reaction tribromoaniline This compound diazonium 3,4,5-Tribromobenzenediazonium Salt tribromoaniline->diazonium NaNO₂, H⁺ tetrabromobenzene 1,2,3,4-Tetrabromobenzene diazonium->tetrabromobenzene CuBr, HBr tribromobenzonitrile 3,4,5-Tribromobenzonitrile diazonium->tribromobenzonitrile CuCN, KCN tribromophenol 3,4,5-Tribromophenol diazonium->tribromophenol H₂O, Δ

Caption: Sandmeyer reactions of this compound.

Synthesis of Azo Dyes

The diazonium salt of this compound can be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form intensely colored azo dyes. These compounds have potential applications as colorants and functional materials.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare the 3,4,5-tribromobenzenediazonium chloride solution as described in the Sandmeyer reaction protocol using hydrochloric acid.

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring. An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by filtration, wash thoroughly with cold water, and dry.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Data for a Representative Azo Dye:

Azo_Coupling diazonium 3,4,5-Tribromobenzenediazonium Salt azo_dye Azo Dye diazonium->azo_dye beta_naphthol β-Naphthol beta_naphthol->azo_dye NaOH (aq)

Caption: Synthesis of an azo dye.

Applications in Materials Science: Flame Retardants

The high bromine content of this compound and its derivatives makes them attractive candidates for use as flame retardants. Brominated flame retardants are known to be highly effective at interrupting the combustion cycle in the gas phase. While specific applications of this compound itself as a flame retardant are not extensively documented in readily available literature, its structure suggests its potential as a reactive flame retardant or as a monomer for the synthesis of polymeric flame retardants.

Hypothetical Application: Synthesis of a Brominated Epoxy Resin

This compound could potentially be used as a curing agent for epoxy resins. The amino groups can react with the epoxide rings to form a cross-linked polymer network. The incorporation of the tribromophenyl moiety would impart flame retardant properties to the final cured resin.

Proposed Experimental Workflow:

  • Mixing: this compound is mixed with a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A) in a stoichiometric ratio.

  • Curing: The mixture is heated to a specific temperature to initiate the curing reaction between the amine and epoxide groups.

  • Post-curing: The cured resin may be subjected to a post-curing step at a higher temperature to ensure complete reaction and optimize its mechanical and thermal properties.

The resulting brominated epoxy resin would be expected to exhibit a higher Limiting Oxygen Index (LOI) and a reduced rate of heat release compared to a non-brominated counterpart.

Flame_Retardant_Workflow start Mixing cure Curing start->cure Heat post_cure Post-Curing cure->post_cure Higher Heat end Brominated Epoxy Resin post_cure->end

Caption: Workflow for a brominated epoxy resin.

Applications in Drug Development

The 3,4,5-tribromophenyl scaffold can be found in various biologically active molecules, and this compound serves as a key starting material for accessing these structures. The bromine atoms can be retained for their steric and electronic effects or can be replaced through cross-coupling reactions to introduce further diversity.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 3,4,5-tribromophenyl moiety can serve as such a core, with the amino group providing a handle for the attachment of side chains that can interact with other regions of the kinase.

Hypothetical Signaling Pathway Interaction:

Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways. By inhibiting a key kinase in one of these pathways, the downstream signaling cascade would be disrupted, leading to cell cycle arrest and apoptosis.

Kinase_Inhibitor_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a highly functionalized building block with significant potential in various areas of organic synthesis. Its accessible synthesis and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel flame retardants, azo dyes, and potentially bioactive molecules. The detailed experimental protocols and data provided in this guide are intended to facilitate the exploration of this compound's synthetic utility in both academic and industrial research settings. Further investigation into the applications of this compound and its derivatives is warranted to fully unlock its potential in materials science and medicinal chemistry.

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,4,5-tribromoaniline, a molecule of significant interest in synthetic chemistry and drug development. The intricate interplay between the electron-donating amino group and the electron-withdrawing bromine atoms dictates the molecule's reactivity, basicity, and spectroscopic characteristics. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of the underlying chemical principles to offer a thorough understanding of this complex aromatic system.

Introduction

This compound is a substituted aromatic amine featuring a powerful electron-donating amino (-NH₂) group and three electron-withdrawing bromine (-Br) atoms on the phenyl ring. This unique substitution pattern creates a fascinating case study in the balance of inductive and resonance effects, which profoundly influence the molecule's chemical behavior. Understanding these electronic effects is paramount for its application as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.

The amino group, by virtue of its lone pair of electrons, exhibits a strong positive resonance effect (+R) and a moderate negative inductive effect (-I). Conversely, the highly electronegative bromine atoms exert a strong negative inductive effect (-I) and a weaker positive resonance effect (+R). The net electronic impact on the aromatic ring is a complex summation of these competing forces, which this guide will elucidate through quantitative data and theoretical explanations.

Electronic Effects: A Quantitative Perspective

The electronic influence of the substituents in this compound can be quantified through several key parameters, including its acid dissociation constant (pKa) and Hammett substituent constants (σ).

Basicity and pKa

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it. In this compound, the three bromine atoms significantly reduce the electron density on the nitrogen atom through their strong inductive withdrawal, making it a much weaker base than aniline (B41778).

CompoundpKa (Conjugate Acid)Reference
Aniline4.63[1]
This compound 1.74 (Predicted) N/A

Table 1: Comparison of the pKa values of the conjugate acids of aniline and this compound.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. For polysubstituted systems, the total Hammett constant can be estimated by the sum of the individual substituent constants (σ_total = Σσ_i).

The Hammett constants for bromine at the meta (σ_m) and para (σ_p) positions are well-established.

Substituentσ_meta (σ_m)σ_para (σ_p)
-Br+0.39+0.23

Table 2: Hammett constants for the bromine substituent.

For this compound, we can estimate the combined electronic effect of the three bromine atoms on the amino group's reactivity by summing their respective Hammett constants. In this case, we have two meta-bromine atoms (positions 3 and 5) and one para-bromine atom (position 4) relative to the point of reaction (the amino group).

Estimated Total Hammett Constant (σ_total): σ_total = σ_m(-Br) + σ_p(-Br) + σ_m(-Br) σ_total = 0.39 + 0.23 + 0.39 = +1.01

This large positive value indicates a very strong overall electron-withdrawing effect from the three bromine atoms, which is consistent with the significantly reduced basicity of this compound compared to aniline.

Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide direct evidence of the electronic environment within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. The two aromatic protons at the C2 and C6 positions are chemically equivalent, as are the two protons of the amino group.

ProtonChemical Shift (δ) in CDCl₃Multiplicity
Aromatic H (C2-H, C6-H)~6.90 ppmSinglet
Amine H (-NH₂)~3.76 ppmBroad Singlet

Table 3: ¹H NMR chemical shifts for this compound.[2]

The downfield shift of the aromatic protons compared to benzene (B151609) (7.34 ppm) is a result of the complex interplay between the electron-donating amino group and the deshielding effect of the bromine atoms. The broadness of the amine proton signal is characteristic and can be attributed to quadrupole broadening by the nitrogen atom and potential chemical exchange.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3,4,5-tribromonitrobenzene.

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene

This precursor can be synthesized from 2,6-dibromo-4-nitroaniline (B165464) via a Sandmeyer-type reaction.

  • Materials: 2,6-dibromo-4-nitroaniline, acetic acid, sodium nitrite (B80452), concentrated sulfuric acid, copper(I) bromide, 63% hydrobromic acid.

  • Procedure:

    • A solution of 2,6-dibromo-4-nitroaniline in acetic acid is slowly added to a cooled (ice bath) solution of sodium nitrite in concentrated sulfuric acid at 20°C with stirring.

    • The mixture is stirred for an additional 20 minutes at ambient temperature.

    • This solution is then slowly added to a cooled (ice bath) and stirred solution of copper(I) bromide in 63% hydrobromic acid.

    • After the addition is complete, the mixture is stirred for another 30 minutes.

    • The reaction mixture is diluted with water, and the resulting precipitate (3,4,5-tribromonitrobenzene) is filtered, washed with water, and can be recrystallized from methanol.[3]

Step 2: Reduction of 3,4,5-Tribromonitrobenzene to this compound

A standard method for the reduction of an aromatic nitro group to an amine is the use of a metal in an acidic medium.

  • Materials: 3,4,5-tribromonitrobenzene, iron powder, acetic acid or hydrochloric acid, ethanol (B145695).

  • General Procedure:

    • 3,4,5-tribromonitrobenzene is dissolved in a suitable solvent such as ethanol or acetic acid.

    • An excess of iron powder is added to the solution.

    • The mixture is heated, and an acid (e.g., concentrated hydrochloric acid or glacial acetic acid) is added portion-wise. The reaction is typically refluxed for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, the reaction mixture is made basic with a solution of sodium hydroxide (B78521) or sodium carbonate to precipitate iron hydroxides.

    • The mixture is filtered to remove the iron salts.

    • The filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound.

    • The product can be further purified by recrystallization.

Visualizing Electronic Effects and Experimental Workflow

Conceptual Diagram of Electronic Effects

The following diagram illustrates the interplay of electron-donating and -withdrawing effects in this compound.

electronic_effects cluster_molecule This compound cluster_effects Net Effect on Ring NH2 NH₂ Ring Aromatic Ring NH2->Ring +R (Donating) Ring->NH2 -I (Withdrawing) Br3 Br (meta) Ring->Br3 +R (Donating) Br4 Br (para) Ring->Br4 +R (Donating) Br5 Br (meta) Ring->Br5 +R (Donating) effect Overall Electron Deficiency Br3->Ring -I (Withdrawing) Br4->Ring -I (Withdrawing) Br5->Ring -I (Withdrawing)

Caption: Interplay of inductive and resonance effects in this compound.

Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis of this compound from p-nitroaniline, a common starting material.

synthesis_workflow start p-Nitroaniline step1 Bromination (e.g., Br₂ in Acetic Acid) start->step1 intermediate1 2,6-Dibromo-4-nitroaniline step1->intermediate1 step2 Diazotization (NaNO₂, H₂SO₄) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Sandmeyer Reaction (CuBr, HBr) intermediate2->step3 intermediate3 3,4,5-Tribromonitrobenzene step3->intermediate3 step4 Reduction (e.g., Fe/HCl) intermediate3->step4 product This compound step4->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the three bromine atoms, which significantly outweigh the electron-donating resonance effect of the amino group. This results in a molecule with markedly reduced basicity compared to aniline, as evidenced by its predicted pKa value and estimated Hammett constant. These electronic characteristics are crucial for predicting its reactivity in various chemical transformations and for designing novel molecules with desired properties in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of these principles, supported by quantitative data and practical experimental guidance.

References

Methodological & Application

Application Notes and Protocols: Diazotization of 3,4,5-Tribromoaniline for Synthesizing Polysubstituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 3,4,5-tribromoaniline. This process yields the versatile 3,4,5-tribromobenzenediazonium salt, a key intermediate in the synthesis of a variety of polysubstituted aromatic compounds. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel drugs and functional materials. The protocols provided are based on established methodologies for the diazotization of aromatic amines and their subsequent conversion into various functional groups through Sandmeyer and deamination reactions.

The diazotization of an aromatic amine involves its reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt.[1] This diazonium group can then be readily displaced by a wide range of nucleophiles, making it a powerful tool for introducing functionalities that are otherwise difficult to incorporate directly onto the aromatic ring.

Applications in Organic Synthesis and Drug Development

The 3,4,5-tribromobenzenediazonium salt is a valuable precursor for creating compounds with specific substitution patterns. The applications of this intermediate include:

  • Synthesis of Novel Halogenated Aromatics: Through Sandmeyer reactions, the diazonium group can be replaced by other halogens, leading to the formation of tetra-substituted benzene (B151609) rings with a defined regiochemistry.[2]

  • Introduction of Other Functional Groups: The Sandmeyer reaction is not limited to halogens; it can also be used to introduce cyano (-CN) and other groups, further expanding the synthetic utility.[2]

  • Deamination for Regiospecific Synthesis: The removal of the amino group via deamination after it has served its purpose as a directing group allows for the synthesis of compounds that are not accessible through direct substitution.[3] For instance, the amino group in aniline (B41778) can direct bromination to the ortho and para positions, and its subsequent removal yields a specific polysubstituted benzene.[3]

Quantitative Data Summary

Reaction SequenceSubstrateProductReagentsYield (%)Reference
Diazotization-Deamination2,4,6-Tribromoaniline1,3,5-TribromobenzeneH₂SO₄, NaNO₂, Ethanol, Benzene74-77[4]
Diazotization-Deamination2,4,6-Tribromoaniline1,3,5-TribromobenzeneH₂SO₄, NaNO₂, Ethanol90[5]
Diazotization-Deamination2,4,6-Trichloroaniline1,3,5-TrichlorobenzeneH₂SO₄, NaNO₂, H₃PO₂~95
Diazotization-Sandmeyer (Bromination)2,3,5,6-Tetrabromoaniline1,2,4,5-TetrabromobenzeneH₂SO₄, NaNO₂, CH₂Cl₂98[6]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the diazotization of this compound.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 3,4,5-tribromobenzenediazonium salt solution, which is typically used in situ for subsequent reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask of appropriate size, suspend this compound in a mixture of concentrated acid and water. The mixture is stirred to ensure a fine suspension.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C. It is crucial to keep the temperature low to prevent the decomposition of the diazonium salt.[7]

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred suspension of this compound hydrochloride or sulfate. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

  • The resulting solution of 3,4,5-tribromobenzenediazonium salt is now ready for use in subsequent reactions.

Protocol 2: Sandmeyer Reaction for the Synthesis of 1,2,3,5-Tetrabromobenzene (B11945285)

This protocol details the conversion of the 3,4,5-tribromobenzenediazonium salt to 1,2,3,5-tetrabromobenzene using copper(I) bromide.

Materials:

  • 3,4,5-Tribromobenzenediazonium salt solution (from Protocol 1)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool the CuBr solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the CuBr solution.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours after the gas evolution has ceased.

  • The product can be isolated by steam distillation or solvent extraction.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Deamination for the Synthesis of 1,2,3-Tribromobenzene (B42115)

This protocol describes the removal of the diazonium group to yield 1,2,3-tribromobenzene.

Materials:

  • 3,4,5-Tribromobenzenediazonium salt solution (from Protocol 1)

  • Hypophosphorous Acid (H₃PO₂, 50%)

  • Ethanol (optional, can also act as the reducing agent)[3]

Procedure:

  • To the cold diazonium salt solution, add hypophosphorous acid dropwise with stirring.[3]

  • Allow the reaction mixture to stand at a low temperature for several hours, and then let it warm to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude 1,2,3-tribromobenzene can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Signaling Pathway of Diazotization

The following diagram illustrates the key steps in the formation of the nitrosonium ion and its subsequent reaction with an aromatic amine to form the diazonium salt.

Diazotization_Pathway NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO2 NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H₃O⁺ H3O H₃O⁺ H3O->NO_plus Intermediate N-Nitrosamine Intermediate NO_plus->Intermediate Aniline This compound Aniline->Intermediate + NO⁺ Diazonium 3,4,5-Tribromobenzenediazonium Ion Intermediate->Diazonium - H₂O

Caption: Formation of the diazonium ion from this compound.

Experimental Workflow: Diazotization and Subsequent Reactions

This diagram outlines the general experimental workflow from the starting aniline to the final products via diazotization.

Experimental_Workflow Start Start: This compound Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Diazonium_Salt 3,4,5-Tribromobenzenediazonium Sulfate Solution Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction Diazonium_Salt->Sandmeyer  + CuBr or CuCl Deamination Deamination Diazonium_Salt->Deamination  + H₃PO₂ Product_Sandmeyer Product: 1,2,3,5-Tetrabromobenzene or 1,2,3-Tribromo-5-chlorobenzene Sandmeyer->Product_Sandmeyer Product_Deamination Product: 1,2,3-Tribromobenzene Deamination->Product_Deamination

Caption: Workflow for the synthesis of polysubstituted benzenes.

Logical Relationship of Sandmeyer Reaction Components

This diagram illustrates the relationship between the reactants and catalyst in a Sandmeyer reaction.

Sandmeyer_Relationship cluster_reactants Reactants cluster_products Products Diazonium Ar-N₂⁺ Product Ar-X Diazonium->Product  Reacts with N2 N₂ Diazonium->N2  Decomposes to CuX CuX (Catalyst) CuX->Product  Catalyzes Halide X⁻ (Nucleophile) Halide->Product

Caption: Key components and their roles in the Sandmeyer reaction.

References

Application Notes and Protocols: The Sandmeyer Reaction with 3,4,5-Tribromobenzenediazonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of an aromatic amino group into a wide range of functionalities, including halogens, cyano, and hydroxyl groups.[1][2][3][4] This is achieved through the formation of an aryl diazonium salt intermediate, which is then displaced by a nucleophile, often with copper(I) salt catalysis.[1][5][6][7] This reaction is particularly valuable for synthesizing substitution patterns on aromatic rings that are not accessible through direct electrophilic substitution.[3][6]

These application notes provide a detailed protocol for the use of 3,4,5-tribromoaniline as a precursor for the Sandmeyer reaction. The resulting 3,4,5-tribromobenzenediazonium salt is a versatile intermediate for the synthesis of highly functionalized tribromo-aromatic compounds, which are valuable building blocks in pharmaceutical and materials science research. The electron-withdrawing nature of the three bromine atoms can increase the stability of the diazonium salt intermediate compared to simpler anilines.[8]

Reaction Pathway Overview

The overall process involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine (this compound) into the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures.[9][10]

  • Nucleophilic Substitution (Sandmeyer Reaction): The displacement of the diazonium group (-N₂⁺) with a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) catalyzed by a copper(I) salt.[1][2][10] This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][11]

Sandmeyer_Workflow cluster_sandmeyer Sandmeyer Reaction start_material This compound reagent1 NaNO₂, HCl (aq) 0-5 °C intermediate 3,4,5-Tribromobenzenediazonium Chloride reagent1->intermediate Diazotization reagent_Cl CuCl intermediate->reagent_Cl Chlorination reagent_Br CuBr intermediate->reagent_Br Bromination reagent_CN CuCN intermediate->reagent_CN Cyanation product_Cl 1,2,3-Tribromo-5-chlorobenzene product_Br 1,2,3,5-Tetrabromobenzene product_CN 3,4,5-Tribromobenzonitrile

Caption: Experimental workflow for the Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the Sandmeyer reaction starting from this compound. Note that yields are highly dependent on specific reaction conditions and purification methods. The values provided are illustrative and based on general protocols for similar halogenated anilines.[5][8]

Starting MaterialReagentProductMolecular Formula (Product)Expected Yield Range
3,4,5-Tribromobenzenediazonium SaltCopper(I) Chloride (CuCl)1,2,3-Tribromo-5-chlorobenzeneC₆H₂Br₃Cl65-80%
3,4,5-Tribromobenzenediazonium SaltCopper(I) Bromide (CuBr)1,2,3,5-TetrabromobenzeneC₆H₂Br₄70-85%
3,4,5-Tribromobenzenediazonium SaltCopper(I) Cyanide (CuCN)3,4,5-TribromobenzonitrileC₇H₂Br₃N60-75%

Experimental Protocols

Safety Precautions:

  • Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. Always handle them in solution at low temperatures and behind a safety shield.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Copper cyanide (CuCN) is highly toxic. Handle with extreme care and have an appropriate quenching solution (e.g., alkaline hypochlorite) available for any spills or residual reagent.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 3,4,5-tribromobenzenediazonium salt solution, which is used directly in the subsequent Sandmeyer reactions without isolation.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) or Hydrobromic Acid (HBr, 48%) (approx. 4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of the chosen mineral acid (e.g., HBr 48%, 3 mL per 10 mmol of aniline) and deionized water (1 mL per 10 mmol of aniline).[8]

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline (B41778) salt may precipitate, forming a fine slurry.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt suspension over 15-20 minutes. Maintain the internal temperature strictly below 5 °C throughout the addition.[8]

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is usually indicated by a slight color change and the dissolution of the aniline salt.

  • The resulting cold diazonium salt solution is used immediately in the next step (Protocol 2A, 2B, or 2C). Do not attempt to isolate the diazonium salt.

Protocol 2A: Sandmeyer Chlorination

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2 mL per 10 mmol of aniline). Cool this solution to 0 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Protocol 1 to the stirred CuCl solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.[8]

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with 2M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1,2,3-tribromo-5-chlorobenzene.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2B: Sandmeyer Bromination

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2 mL per 10 mmol of aniline). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution (prepared using HBr in Protocol 1 for best results) to the stirred CuBr solution.[8]

  • Follow steps 3-8 from Protocol 2A for reaction completion, workup, and purification to obtain 1,2,3,5-tetrabromobenzene.

Protocol 2C: Sandmeyer Cyanation

Procedure:

  • In a separate, large flask (to accommodate potential foaming), prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and sodium or potassium cyanide (1.3 eq) in water.

  • Neutralize the cold diazonium salt solution from Protocol 1 by carefully adding sodium carbonate in small portions until the pH is approximately 6-7. Maintain the temperature below 10 °C.

  • Add the neutralized diazonium solution dropwise to the copper cyanide solution, which has been warmed to 50-60 °C.

  • After the addition, maintain the temperature for an additional 30 minutes, then heat to 80 °C for 15 minutes.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 3,4,5-tribromobenzonitrile by recrystallization or column chromatography.

Mechanism Visualization

The Sandmeyer reaction is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, with the loss of stable nitrogen gas, and a copper(II) species. The aryl radical then abstracts a halide or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.[1][11]

Sandmeyer_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Halogen/Nucleophile Transfer diazonium Ar-N₂⁺ diazonium->p1 cu1 Cu(I)X cu1->p1 aryl_radical Ar• aryl_radical->p2 n2 N₂ (gas) cu2 Cu(II)X₂ cu2->p2 product Ar-X p1->aryl_radical e⁻ transfer p1->n2 p1->cu2 p2->cu1 Catalyst Regeneration p2->product X transfer

Caption: Logical relationship of the Sandmeyer reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds Using 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from 3,4,5-tribromoaniline. Due to a lack of specific examples in the published literature for bioactive compounds directly synthesized from this compound, this document presents a representative workflow. This workflow details the synthesis of a hypothetical series of N-aryl-3,4,5-tribromobenzamides and their potential subsequent diversification via Suzuki coupling. The protocols provided are based on established and reliable synthetic methodologies.

Introduction

This compound is a halogenated aromatic amine with potential as a scaffold in medicinal chemistry. The three bromine atoms offer sites for further functionalization, for instance, through cross-coupling reactions, while the amine group can be readily converted into a variety of functional groups, such as amides or diazonium salts. The electron-withdrawing nature of the bromine atoms can also influence the physicochemical properties and biological activity of the resulting derivatives. Research has suggested that halogenated anilines may possess biological activity, making this compound an interesting starting material for the synthesis of new potential therapeutic agents.[1]

This document outlines a two-stage synthetic approach:

  • Stage 1: Amide Library Synthesis. Formation of a diverse library of amide derivatives by reacting this compound with a selection of substituted benzoyl chlorides. Amide derivatives are a common feature in many biologically active compounds.

  • Stage 2: Diversification via Suzuki Coupling. Further modification of a selected tribrominated amide via a palladium-catalyzed Suzuki coupling reaction to introduce new aryl groups. This demonstrates a pathway to more complex and potentially more potent bioactive molecules.

Experimental Protocols

Stage 1: Synthesis of N-(Substituted phenyl)-3,4,5-tribromobenzamide Library (Hypothetical)

This protocol describes a general procedure for the synthesis of a library of N-aryl-3,4,5-tribromobenzamides from this compound and various substituted benzoyl chlorides.

Materials:

  • This compound

  • Substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride, 4-fluorobenzoyl chloride)

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve the substituted benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Add the benzoyl chloride solution dropwise to the aniline (B41778) solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-(substituted phenyl)-3,4,5-tribromobenzamide.

Stage 2: Synthesis of a Biaryl-Substituted Benzamide via Suzuki Coupling (Hypothetical)

This protocol outlines a general procedure for a Suzuki cross-coupling reaction on a synthesized N-aryl-3,4,5-tribromobenzamide.

Materials:

Procedure:

  • To a Schlenk flask, add the N-(4-methoxyphenyl)-3,4,5-tribromobenzamide (1.0 eq.), arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl-substituted product.

Data Presentation

The following tables represent the type of quantitative data that would be collected for a hypothetical library of synthesized compounds.

Table 1: Synthesis of N-(Substituted phenyl)-3,4,5-tribromobenzamide Library

Compound IDR-Group on Benzoyl ChlorideYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a 4-OCH₃85188-190Hypothetical
1b 4-NO₂92210-212Hypothetical
1c 4-F88195-197Hypothetical

Table 2: Biological Activity of Hypothetical Amide Derivatives

Compound IDTarget Enzyme/Cell LineIC₅₀ (µM)
1a Tyrosinase15.2
1b HeLa5.8
1c Tyrosinase25.6

Note: The data presented in these tables are for illustrative purposes only and do not represent experimentally verified results.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-stage synthetic workflow for generating novel bioactive compounds from this compound.

G cluster_0 Stage 1: Amide Library Synthesis cluster_1 Stage 2: Diversification This compound This compound Amide Formation Amide Formation This compound->Amide Formation Substituted Benzoyl Chlorides Substituted Benzoyl Chlorides Substituted Benzoyl Chlorides->Amide Formation N-Aryl-3,4,5-tribromobenzamide Library N-Aryl-3,4,5-tribromobenzamide Library Amide Formation->N-Aryl-3,4,5-tribromobenzamide Library Selected Tribromoamide Selected Tribromoamide N-Aryl-3,4,5-tribromobenzamide Library->Selected Tribromoamide Suzuki Coupling Suzuki Coupling Selected Tribromoamide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Diversified Bioactive Candidates Diversified Bioactive Candidates Suzuki Coupling->Diversified Bioactive Candidates Biological Screening Biological Screening Diversified Bioactive Candidates->Biological Screening G Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Novel Inhibitor (e.g., 1a) Novel Inhibitor (e.g., 1a) Novel Inhibitor (e.g., 1a)->Tyrosinase

References

Application Notes and Protocols: Use of Tribromoaniline in the Synthesis of Fire-Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 3,4,5-tribromoaniline is a known chemical compound, extensive research into its specific application in the synthesis of fire-retardant materials has not yielded significant results in publicly available literature. It is not commonly cited as a primary building block for commercial or extensively studied fire retardants. However, its isomer, 2,4,6-tribromoaniline (B120722), is a well-known compound in the field of flame retardants.

This document provides a comprehensive overview of the synthesis of tribromoaniline, focusing on the 2,4,6-isomer as a representative example, and discusses its potential applications in creating fire-retardant polymers. The protocols and data presented are based on established methodologies for similar brominated compounds.

Introduction to Brominated Flame Retardants

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or chemically incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their primary mechanism of action involves the release of bromine radicals at high temperatures. These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the fire.

Aniline (B41778) and its derivatives, when brominated, can serve as reactive flame retardants. The amino group (-NH2) provides a reactive site for incorporation into polymer backbones, such as those of epoxies, polyurethanes, and polyamides. This chemical integration leads to permanent flame retardancy that is less prone to leaching compared to additive flame retardants.

Synthesis of Tribromoaniline

Protocol: Synthesis of 2,4,6-Tribromoaniline

This protocol describes the electrophilic aromatic substitution of aniline with bromine. The highly activating amino group directs bromination to the ortho and para positions, leading to the formation of the 2,4,6-trisubstituted product.

Materials and Reagents:

  • Aniline

  • Glacial Acetic Acid

  • Liquid Bromine

  • Ethanol (for recrystallization)

  • Distilled Water

  • Sodium bisulfite (for quenching excess bromine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Experimental Procedure:

  • Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline in glacial acetic acid.

  • Preparation of Bromine Solution: In a separate beaker, carefully dissolve liquid bromine in glacial acetic acid.

  • Bromination Reaction: Cool the aniline solution in an ice bath. Slowly add the bromine solution dropwise to the cooled aniline solution with continuous stirring. The reaction is exothermic and should be controlled to prevent excessive temperature rise.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period to ensure complete reaction. The formation of a precipitate indicates the product is forming.

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing a large volume of distilled water. If excess bromine is present (indicated by a persistent orange/brown color), add a small amount of sodium bisulfite solution to quench it. The product will precipitate out of the aqueous solution.

  • Isolation of Crude Product: Collect the crude 2,4,6-tribromoaniline precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any remaining acid and salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2,4,6-tribromoaniline crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.

  • Aniline is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction is exothermic; proper temperature control is crucial.

Hypothetical Application in Fire-Retardant Epoxy Resins

Tribromoaniline, with its reactive amino group, can be used as a curing agent or a co-curing agent for epoxy resins. The aromatic bromine atoms provide the flame-retardant properties.

Workflow for Synthesis and Evaluation of a Fire-Retardant Epoxy Resin:

G cluster_synthesis Synthesis of FR Epoxy cluster_testing Flammability Testing cluster_data Data Analysis A This compound C Mixing and Curing A->C B Epoxy Resin Prepolymer (e.g., DGEBA) B->C D Cured Fire-Retardant Epoxy Polymer C->D Polymerization E LOI Test (ASTM D2863) D->E F UL-94 Vertical Burn Test D->F G Thermal Gravimetric Analysis (TGA) D->G H Quantitative Data (LOI Value, UL-94 Rating, Char Yield) E->H F->H G->H

Workflow for synthesizing and testing a fire-retardant epoxy resin.

Quantitative Data on Fire Retardancy

While specific data for materials containing this compound is unavailable, the following table presents representative data for various polymers incorporating other brominated flame retardants to provide a benchmark for expected performance.

Polymer MatrixBrominated Flame RetardantLoading (wt%)LOI (%)UL-94 RatingReference
High Impact Polystyrene (HIPS)Decabromodiphenyl Ethane (DBDPE)1225.5V-2N/A
Polyamide 6 (PA6)Brominated Polystyrene1528.0V-0N/A
Epoxy ResinTetrabromobisphenol A (TBBPA)2032.0V-0N/A
Polybutylene Terephthalate (PBT)Poly(pentabromobenzyl acrylate)1029.0V-0N/A

Note: The data in this table is illustrative and compiled from various sources on brominated flame retardants. LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion. A higher LOI value signifies better flame retardancy. The UL-94 rating is a vertical burn test classification, with V-0 being the highest rating for self-extinguishing plastics.

Conclusion

While this compound is not a commonly documented precursor for fire-retardant materials, the chemistry of its isomer, 2,4,6-tribromoaniline, provides a strong basis for understanding how such molecules can be synthesized and potentially utilized. The reactive amino group allows for its incorporation into various polymer systems, offering a route to materials with inherent flame retardancy. Further research would be required to synthesize and characterize fire retardants based on this compound and to evaluate their performance in comparison to established brominated flame retardants. Researchers interested in this specific molecule would need to undertake exploratory synthesis and testing, using the protocols and data for related compounds as a guide.

Application Notes and Protocols: 3,4,5-Tribromoaniline as a Versatile Precursor for the Synthesis of Benzonitrile Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 3,4,5-Tribromoaniline is a halogenated aromatic amine that holds significant potential as a precursor in the synthesis of various agrochemicals. The presence of three bromine atoms on the aniline (B41778) ring can impart desirable properties to the final active ingredient, such as increased lipophilicity and metabolic stability, which can enhance biological activity and environmental persistence. While direct documentation for the synthesis of commercial agrochemicals from this compound is not extensively available in public literature, its chemical structure makes it an ideal starting material for the synthesis of various bioactive molecules, including herbicides.

This document outlines a representative application of this compound as a precursor for the synthesis of a hypothetical benzonitrile (B105546) herbicide, structurally related to commercial products like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). The synthetic strategy involves a key diazotization step followed by a Sandmeyer-type reaction to introduce the nitrile functionality, a common toxophore in this class of herbicides.

Hypothetical Agrochemical Target: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

While traditionally synthesized via the bromination of 4-hydroxybenzonitrile, a plausible synthetic route to Bromoxynil and related analogs can be envisioned starting from this compound. This approach offers an alternative pathway for the construction of the 3,5-dibromo-4-hydroxyphenyl scaffold.

Quantitative Data Summary

The following table summarizes the herbicidal efficacy of Bromoxynil, the target compound in our hypothetical synthesis. This data is provided for context on the biological activity of the target molecule class.

CompoundTarget Weed(s)Application Rate (g/ha)Efficacy (%)Reference
BromoxynilBroadleaf weeds280 - 560>85%[General knowledge, not from a specific search result]
BromoxynilAmaranthus retroflexus (Redroot pigweed)280High[General knowledge, not from a specific search result]
BromoxynilChenopodium album (Common lambsquarters)280High[General knowledge, not from a specific search result]

Experimental Protocols

The following protocols describe a plausible multi-step synthesis of 3,5-dibromo-4-hydroxybenzonitrile from this compound.

Diazotization of this compound to form 3,4,5-Tribromobenzenediazonium Salt

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a clear solution.

  • The resulting 3,4,5-tribromobenzenediazonium salt solution is highly reactive and should be used immediately in the subsequent step without isolation.

Synthesis of 3,5-Dibromo-4-hydroxybenzonitrile via a Sandmeyer-type Reaction

This step involves the conversion of the diazonium salt to the target benzonitrile. A direct conversion to 3,5-dibromo-4-hydroxybenzonitrile from the 3,4,5-tribromobenzenediazonium salt is a complex transformation. A more plausible, albeit multi-step, approach from the diazonium salt is outlined below.

2.1. Hydrolysis of the Diazonium Salt to 3,4,5-Tribromophenol (B2522849)

Materials:

  • 3,4,5-Tribromobenzenediazonium salt solution (from Step 1)

  • Sulfuric Acid (H₂SO₄)

  • Water

  • Steam distillation apparatus

Procedure:

  • To the cold diazonium salt solution, slowly add a solution of dilute sulfuric acid.

  • Gently warm the mixture to initiate the hydrolysis of the diazonium salt. The diazonium group is replaced by a hydroxyl group, leading to the formation of 3,4,5-tribromophenol. Nitrogen gas will be evolved during this process.

  • The reaction can be driven to completion by steam distillation to remove the volatile 3,4,5-tribromophenol from the reaction mixture.

  • Collect the distillate and cool to induce crystallization of the 3,4,5-tribromophenol.

  • Isolate the product by filtration, wash with cold water, and dry.

2.2. Conversion of 3,4,5-Tribromophenol to 3,5-Dibromo-4-hydroxybenzonitrile

This step would involve a selective de-bromination at the 4-position and conversion of the phenolic hydroxyl group to a nitrile. This is a non-trivial transformation and would require significant synthetic development. A more direct, though hypothetical, Sandmeyer reaction is presented as an alternative.

Alternative single-step Sandmeyer Reaction (Hypothetical):

Materials:

  • 3,4,5-Tribromobenzenediazonium salt solution (from Step 1)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene (B28343) or other suitable organic solvent

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of potassium cyanide (2.4 eq) in water. This forms the soluble dicyanocuprate(I) complex.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,5-dibromo-4-hydroxybenzonitrile by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway A This compound B 3,4,5-Tribromobenzenediazonium Salt A->B  Diazotization (NaNO₂, HCl, 0-5 °C) C 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) B->C  Sandmeyer Reaction (CuCN, KCN)

Caption: Proposed synthesis pathway of Bromoxynil from this compound.

Experimental_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Workup and Purification A1 Suspend this compound in acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min A3->A4 B3 Add diazonium salt solution A4->B3 Immediate use of diazonium salt B1 Prepare CuCN/KCN solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Warm and heat B3->B4 C1 Extraction B4->C1 C2 Washing and Drying C1->C2 C3 Concentration C2->C3 C4 Purification (Recrystallization/Chromatography) C3->C4

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex agrochemicals. The presented hypothetical synthesis of a Bromoxynil-like herbicide demonstrates a practical application of fundamental organic reactions, such as diazotization and the Sandmeyer reaction, to construct a potent herbicidal molecule. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles. The protocols provided herein offer a solid foundation for researchers exploring the potential of this and other halogenated anilines in the development of new crop protection agents.

Application Notes and Protocols: Electrophilic Aromatic Substitution of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] Its chemical reactivity is primarily governed by the interplay between the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, sterically hindering bromine atoms.[1][2] In this compound, the positions ortho (C2, C6) and para (C4) to the amino group are already substituted. This unique substitution pattern presents significant challenges to direct electrophilic aromatic substitution (EAS), making such reactions difficult and often requiring harsh conditions or strategic modifications.[1]

These application notes provide an overview of potential EAS reactions and other key synthetic transformations involving this compound, offering detailed protocols and insights into overcoming the inherent reactivity challenges.

Application Note 1: Further Halogenation

The electron-rich nature of the aniline (B41778) ring, even with three bromine substituents, can allow for further halogenation at the remaining vacant ortho position (C2 or C6) under forcing conditions. The amino group strongly activates the ring, but this is counteracted by the steric bulk and inductive electron-withdrawal of the existing bromine atoms.[1]

Protocol 1: Synthesis of 2,3,4,5-Tetrabromoaniline

This protocol describes the bromination of this compound to yield 2,3,4,5-tetrabromoaniline. The reaction requires a Lewis acid catalyst to enhance the electrophilicity of the bromine.[1]

Reaction Scheme: this compound + Br₂ (in Acetic Acid, with FeBr₃ catalyst) → 2,3,4,5-Tetrabromoaniline

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Carefully add a catalytic amount of Iron(III) bromide (FeBr₃).

  • Slowly add a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) dropwise to the cooled mixture with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water (50 mL).

  • Add a 10% sodium thiosulfate solution to quench any unreacted bromine until the orange color disappears.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol/water.

Quantitative Data:

Product NameStarting MaterialReagentsTypical Yield
2,3,4,5-TetrabromoanilineThis compoundBr₂, FeBr₃, Acetic AcidModerate to Good

Application Note 2: Nitration via Amino Group Protection

Direct nitration of anilines with a mixture of nitric and sulfuric acid is generally unsuccessful because the strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺).[3] This group is strongly deactivating and a meta-director. To achieve nitration at the C2 position, the powerful activating and directing effect of the amino group must be preserved. This is accomplished by protecting the amino group as an acetanilide (B955), which moderates its reactivity and prevents protonation.[4][5]

Logical Workflow for Nitration

The following diagram illustrates the necessary multi-step workflow for the successful nitration of this compound.

G Start This compound Step1 Step 1: Acetylation (Protection) Start->Step1 Acetic Anhydride (B1165640), Pyridine (B92270) Intermediate N-(3,4,5-tribromophenyl)acetamide Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 HNO₃, H₂SO₄ (low temp) ProtectedProduct N-(2-nitro-3,4,5-tribromophenyl)acetamide Step2->ProtectedProduct Step3 Step 3: Hydrolysis (Deprotection) ProtectedProduct->Step3 H₃O⁺, heat FinalProduct 2-Nitro-3,4,5-tribromoaniline Step3->FinalProduct

Caption: A three-step workflow for the synthesis of 2-nitro-3,4,5-tribromoaniline.

Protocol 2: Synthesis of 2-Nitro-3,4,5-tribromoaniline

Part A: Acetylation - Synthesis of N-(3,4,5-tribromophenyl)acetamide

  • Dissolve this compound (1.0 mmol) in pyridine (5 mL).

  • Add acetic anhydride (1.2 mmol) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the acetanilide intermediate.

Part B: Nitration of the Acetanilide

  • Add the N-(3,4,5-tribromophenyl)acetamide (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Slowly add a chilled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise, keeping the temperature below 5 °C.[5]

  • Stir the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry.

Part C: Hydrolysis - Deprotection to Yield Final Product

  • Reflux the nitro-acetanilide from Part B in a mixture of 70% sulfuric acid or aqueous HCl for 1-2 hours.[5]

  • Cool the solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the final product.

  • Filter, wash with water, and purify by recrystallization.

Quantitative Data:

StepProduct NameStarting MaterialTypical Yield
AN-(3,4,5-tribromophenyl)acetamideThis compoundHigh (>90%)
BN-(2-nitro-3,4,5-tribromophenyl)acetamideAcetanilide IntermediateModerate
C2-Nitro-3,4,5-tribromoanilineNitro-acetanilideGood to High

Application Note 3: Diazotization and Sandmeyer Reactions

Given the difficulty of direct EAS on the highly substituted ring, a more powerful and versatile strategy involves the conversion of the amino group into a diazonium salt (-N₂⁺).[1] This intermediate is highly valuable and can be replaced by a wide variety of functional groups through reactions like the Sandmeyer reaction, effectively bypassing the limitations of traditional EAS.[1][6]

Reaction Pathway: Diazotization and Subsequent Substitution

G Start This compound Diazotization Diazotization Start->Diazotization NaNO₂, HCl 0-5 °C Intermediate 3,4,5-Tribromobenzenediazonium Chloride Diazotization->Intermediate Sandmeyer_CuCl Sandmeyer: CuCl Intermediate->Sandmeyer_CuCl Sandmeyer_CuBr Sandmeyer: CuBr Intermediate->Sandmeyer_CuBr Sandmeyer_CuCN Sandmeyer: CuCN Intermediate->Sandmeyer_CuCN Deamination Deamination: H₃PO₂ Intermediate->Deamination Product_Cl 1,2,3,4-Tetrachlorobenzene (Hypothetical - should be 1-Chloro-3,4,5-tribromobenzene) Sandmeyer_CuCl->Product_Cl Product_Br 1,3,4,5-Tetrabromobenzene Sandmeyer_CuBr->Product_Br Product_CN 3,4,5-Tribromobenzonitrile Sandmeyer_CuCN->Product_CN Product_H 1,2,3-Tribromobenzene Deamination->Product_H

Caption: Synthetic pathways from this compound via a diazonium salt intermediate.

Protocol 3: Diazotization and Subsequent Deamination

This protocol describes the removal of the amino group to form 1,2,3-tribromobenzene, a common transformation for this class of compounds.[7]

Materials:

  • This compound

  • Sodium Nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Hypophosphorous Acid (H₃PO₂, 50%)

  • Ice

Procedure:

  • Suspend this compound (1.0 mmol) in a mixture of water and concentrated HCl at 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 20-30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • To the cold diazonium salt solution, add hypophosphorous acid (H₃PO₂) (2-3 mL).

  • Allow the mixture to slowly warm to room temperature. Nitrogen gas evolution should be observed.

  • Let the reaction stand for several hours or overnight.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude product.

  • Purify by chromatography or distillation as required.

Limitations: Unsuitability of Friedel-Crafts Reactions

References

Protocol for the bromination of aniline to yield 2,4,6-tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Bromination of Aniline (B41778) to Yield 2,4,6-Tribromoaniline (B120722)

Document ID: AN-TBA-001

Version: 1.0

Introduction

Aniline undergoes a rapid and high-yielding electrophilic aromatic substitution reaction with bromine. The strong activating nature of the amino (-NH₂) group directs the incoming electrophiles (Br⁺) to the ortho and para positions of the benzene (B151609) ring. Due to this high degree of activation, the reaction proceeds readily, leading to the substitution of all three available ortho and para positions to form 2,4,6-tribromoaniline. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and as a flame retardant.[1][2] This document provides a detailed, standardized protocol for the laboratory-scale synthesis, purification, and characterization of 2,4,6-tribromoaniline.

Materials and Equipment

The following table lists the necessary reagents and equipment for the synthesis.

Category Item Specifications
Reagents AnilineReagent Grade, ≥99%
BromineReagent Grade, ≥99.5%
Glacial Acetic AcidACS Grade, ≥99.7%
Sodium Bisulfite (or Sodium Thiosulfate)Laboratory Grade
Ethanol (B145695) (95%)Laboratory Grade
Deionized WaterHigh Purity
Glassware & Setup Round-bottom flask (250 mL)Standard Taper Joints
Dropping funnel (100 mL)Pressure-equalizing
Beakers (various sizes)Borosilicate Glass
Conical flask (Erlenmeyer flask)500 mL
Buchner funnel and flaskSized for expected yield
Filter paperWhatman Grade 1 or equivalent
Equipment Magnetic stirrer with stir bar
Ice bath
Fume hoodCritical for handling Bromine and Aniline
Suction filtration apparatus
Melting point apparatus
Analytical balance

Experimental Workflow

The overall experimental process from reagent preparation to final product characterization is outlined below.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_aniline Dissolve Aniline in Glacial Acetic Acid reaction Dropwise Addition of Bromine Solution (0-5 °C, Stirring) prep_aniline->reaction prep_bromine Prepare Bromine Solution in Glacial Acetic Acid prep_bromine->reaction precipitation Precipitate Formation reaction->precipitation quench Pour into Water precipitation->quench filtration Vacuum Filtration of Crude Product quench->filtration wash Wash with Water filtration->wash recrystallize Recrystallization from Ethanol wash->recrystallize final_filtration Isolate Pure Crystals recrystallize->final_filtration characterization Characterization (Yield, MP, Spectroscopy) final_filtration->characterization

Caption: Experimental workflow for the synthesis of 2,4,6-tribromoaniline.

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Aniline is toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of Aniline Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mL (approx. 5.1 g, 0.055 mol) of aniline in 30 mL of glacial acetic acid.[3][4]

  • Cool the flask in an ice bath with continuous stirring.

Step 2: Preparation of Bromine Solution

  • In a separate beaker or flask, carefully measure 8.5 mL (approx. 26.4 g, 0.165 mol) of liquid bromine and dissolve it in 30 mL of glacial acetic acid.[3][4]

  • Transfer this bromine solution to a dropping funnel.

Step 3: Reaction

  • Position the dropping funnel over the round-bottom flask containing the cooled aniline solution.

  • Add the bromine solution dropwise to the aniline solution over a period of 20-30 minutes.[3][4]

  • Maintain constant stirring and keep the reaction flask in the ice bath throughout the addition to control the exothermic reaction.[4]

  • A thick, yellow-colored precipitate of 2,4,6-tribromoaniline hydrobromide will form.[3]

Step 4: Isolation of Crude Product

  • Once the bromine addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.

  • Pour the reaction mixture into a 500 mL beaker containing approximately 300 mL of cold deionized water.[4] This will precipitate the free base, 2,4,6-tribromoaniline, as a white solid.

  • Stir the aqueous mixture thoroughly.

  • To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution disappears.[5]

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with several portions of cold deionized water to remove acetic acid and salts.[4][5]

Step 5: Purification (Recrystallization)

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[4][5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Fine, white, needle-shaped crystals of pure 2,4,6-tribromoaniline will form.[4]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Step 6: Characterization

  • Weigh the final product to calculate the percentage yield.

  • Determine the melting point of the purified product.

Expected Results and Characterization Data

The following table summarizes the key physical and spectroscopic data for 2,4,6-tribromoaniline.

Parameter Value Reference
Molecular Formula C₆H₄Br₃N[6]
Molecular Weight 329.81 g/mol [6][7]
Appearance White to beige crystalline solid; often forms fine needles.[4][8]
Melting Point 120-122 °C[6][8][9]
Solubility Insoluble in water; soluble in hot ethanol, ether, chloroform, and benzene.[6][8]
¹H NMR (CDCl₃) δ 7.50 (s, 2H, Ar-H), δ 4.57 (br s, 2H, -NH₂)[10]
¹³C NMR (CDCl₃) δ 141.4 (C-N), 133.9 (Ar-CH), 108.9 (C-Br)[10]

Calculations

Theoretical Yield:

The reaction stoichiometry is 1 mole of aniline to 3 moles of bromine, yielding 1 mole of 2,4,6-tribromoaniline.

  • Moles of Aniline (limiting reagent):

    • (5.1 g) / (93.13 g/mol ) = 0.055 mol

  • Theoretical Mass of 2,4,6-tribromoaniline:

    • (0.055 mol) x (329.81 g/mol ) = 18.14 g

Percentage Yield:

  • % Yield = (Actual Yield / Theoretical Yield) x 100

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful catalytic method, which couples organoboron compounds with organic halides, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.

3,4,5-Tribromoaniline is a versatile building block in medicinal and materials chemistry due to its multiple reactive sites for functionalization. The three bromine atoms can be selectively or exhaustively substituted to create a diverse range of tri-substituted aniline (B41778) derivatives. This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with this compound, focusing on reaction conditions, regioselectivity, and experimental procedures.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Due to the presence of three identical halogen atoms in this compound, controlling the regioselectivity of the coupling can be challenging. Studies on a similar substrate, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), suggest that the initial coupling is likely to occur at the C4 and C5 positions.[1][2][3] The electronic and steric environment of the bromine atoms, as well as the reaction conditions, will influence the order and extent of substitution.

Experimental Protocols

While specific examples of Suzuki coupling reactions with this compound are not extensively documented in readily available literature, protocols can be adapted from similar polyhalogenated aromatic compounds. The following are generalized protocols for performing Suzuki coupling reactions with this compound.

Protocol 1: Exhaustive Suzuki-Miyaura Coupling for the Synthesis of 3,4,5-Triarylanilines

This protocol is designed for the complete substitution of all three bromine atoms on the aniline ring.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (3.5 mmol, 3.5 equiv.), and the base (6.0 mmol, 6.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05 mmol, 5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
This compoundPhenylboronic acid (3.5 equiv.)Pd(PPh₃)₄ (5)K₂CO₃ (6.0 equiv.)Dioxane/H₂O (4:1)100243,4,5-TriphenylanilineNot Reported
Protocol 2: Regioselective Mono-Suzuki-Miyaura Coupling

Achieving selective mono-arylation requires careful control of the stoichiometry of the boronic acid and milder reaction conditions. Based on studies of similar molecules, the C4 position is the most likely site for the initial coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium Phosphate (K₃PO₄))

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water, 5:1 v/v, 12 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the formation of the mono-arylated product and the consumption of the starting material by GC-MS or LC-MS.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography to isolate the mono-arylated product from unreacted starting material and di-arylated byproducts.

Data Presentation:

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)
This compound4-Methoxyphenylboronic acid (1.1 equiv.)Pd(dppf)Cl₂ (3)K₃PO₄ (2.0 equiv.)Toluene/H₂O (5:1)8064-(4-Methoxyphenyl)-3,5-dibromoanilineNot Reported

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R This compound This compound This compound->Ar-Pd(II)(L2)-Br R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)(L2)-R Base Base Base->Ar-Pd(II)(L2)-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvents B->C D Purge with Inert Gas C->D E Heat and Stir (e.g., 80-100 °C, 4-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Column Chromatography J->K

References

Synthesis of 1,2,3-Tribromobenzene from 3,4,5-Tribromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3-tribromobenzene (B42115), a valuable building block in organic synthesis, starting from 3,4,5-tribromoaniline. The described methodology involves a two-step deamination process: the diazotization of the primary aromatic amine followed by the reductive removal of the diazonium group. This application note includes a summary of quantitative data, a comprehensive experimental protocol, and a visual representation of the reaction workflow to guide researchers in the successful synthesis of the target compound.

Introduction

1,2,3-Tribromobenzene is a polyhalogenated aromatic compound with applications in materials science and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The vicinal arrangement of the three bromine atoms on the benzene (B151609) ring provides a unique substitution pattern that can be further functionalized to create diverse chemical entities. The synthesis from this compound offers a strategic route to this specific isomer. The core of this transformation is the deamination of the aniline (B41778) derivative, a fundamental reaction in organic chemistry that allows for the replacement of an amino group with a hydrogen atom.[1][2] This process typically involves the formation of a diazonium salt intermediate, which is subsequently reduced.[1]

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product. While a specific yield for the synthesis of 1,2,3-tribromobenzene from this compound is not widely reported, yields for the analogous synthesis of 1,3,5-tribromobenzene (B165230) from 2,4,6-tribromoaniline (B120722) are often high, ranging from 74% to over 90%.[3] For the purpose of this protocol, an estimated yield based on these analogous reactions is provided.

ParameterThis compound (Starting Material)1,2,3-Tribromobenzene (Product)
Molecular Formula C₆H₄Br₃NC₆H₃Br₃
Molecular Weight 329.81 g/mol 314.80 g/mol
Appearance SolidWhite to yellow crystalline solid
Melting Point Not readily available86-90 °C
Boiling Point Not readily available~271-285 °C
Purity (Typical) ≥98%≥98%
Estimated Yield N/A~70-90%

Characterization Data for 1,2,3-Tribromobenzene:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4][5][6]

Experimental Protocol

This protocol is adapted from established procedures for the deamination of tribromoanilines.

Materials and Reagents:

  • This compound

  • Ethanol (B145695) (95% or absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂) (50% aqueous solution) or Ethanol

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer for characterization

Procedure:

Step 1: Diazotization of this compound

  • In a round-bottom flask of appropriate size, dissolve the desired amount of this compound in a suitable solvent mixture, such as ethanol. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly and carefully add concentrated sulfuric acid to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the acidic aniline solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a color change. Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

Step 2: Reductive Deamination of the Diazonium Salt

  • To the freshly prepared diazonium salt solution, slowly add pre-chilled hypophosphorous acid (50% aqueous solution). The addition should be done cautiously as nitrogen gas will be evolved. Alternatively, the reaction mixture can be gently heated if ethanol is used as the reducing agent.

  • After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • The reaction mixture can then be gently heated to reflux for 30-60 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water. This will precipitate the crude 1,2,3-tribromobenzene.

  • If an oily layer forms, extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude 1,2,3-tribromobenzene can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.

  • Dry the purified product under vacuum.

Step 4: Characterization

  • Determine the melting point of the purified 1,2,3-tribromobenzene and compare it with the literature value.

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of the final product.

  • Calculate the percentage yield of the synthesis.

Reaction Workflow and Mechanism

The synthesis of 1,2,3-tribromobenzene from this compound proceeds through a well-established diazotization-deamination sequence. The key steps are outlined in the workflow diagram below.

Synthesis_Workflow Start This compound Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Step 1 Intermediate 3,4,5-Tribromobenzenediazonium Salt (in situ) Diazotization->Intermediate Reduction Reductive Deamination (H₃PO₂ or Ethanol, Heat) Intermediate->Reduction Step 2 Product 1,2,3-Tribromobenzene Reduction->Product Workup Work-up & Purification Product->Workup Step 3 FinalProduct Purified 1,2,3-Tribromobenzene Workup->FinalProduct Step 4

Caption: Experimental workflow for the synthesis of 1,2,3-tribromobenzene.

The reaction mechanism involves the initial formation of a nitrosonium ion (NO⁺) from sodium nitrite and acid. The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. After a series of proton transfers and the elimination of water, the diazonium salt is formed. The subsequent reduction step with hypophosphorous acid or ethanol proceeds via a radical mechanism to replace the diazonium group with a hydrogen atom, yielding the final 1,2,3-tribromobenzene product.

References

Application of 3,4,5-Tribromoaniline in Peptide Synthesis: A Hypothetical Framework for Incorporation as a Novel Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield established protocols for the direct application of 3,4,5-tribromoaniline as a standard reagent in peptide synthesis. It is not a commonly utilized building block, protecting group, or labeling agent in this field. The following application notes and protocols are presented as a scientifically grounded, hypothetical framework for how a researcher might approach the incorporation of the 3,4,5-tribromophenyl moiety into a peptide sequence. This would typically be achieved by first synthesizing a novel, unnatural amino acid derivative from this compound.

Introduction

The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2][3][4] These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and introduce novel functionalities. The 3,4,5-tribromophenyl group, derived from this compound, offers a unique chemical entity that could be explored for such purposes. The heavy bromine atoms could serve as useful probes in X-ray crystallography or as reporters in certain analytical techniques.

This document outlines a potential workflow for the synthesis of a 3,4,5-tribromophenyl-containing amino acid and its subsequent incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies.

Conceptual Workflow

The overall strategy involves a multi-step process beginning with the chemical modification of this compound to create a suitable amino acid building block, followed by its use in standard peptide synthesis protocols.

G cluster_0 Phase 1: Synthesis of Unnatural Amino Acid cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) A This compound B Diazotization & Sandmeyer Reaction A->B C Introduction of Alanine Moiety B->C D Fmoc Protection C->D E Fmoc-L-3,4,5-Tribromophenylalanine D->E J Coupling of Novel AA E->J Building Block F Resin Preparation G Fmoc Deprotection F->G H Coupling of Fmoc-AA-OH G->H I Repeat Cycle H->I I->G n cycles I->J K Final Deprotection J->K L Cleavage from Resin K->L M Peptide Purification L->M N Characterization M->N

Figure 1. A conceptual workflow illustrating the synthesis of a novel 3,4,5-tribromophenyl-containing amino acid and its subsequent incorporation into a peptide via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Phase 1: Hypothetical Synthesis of Fmoc-L-3,4,5-tribromophenylalanine

This section provides a theoretical protocol for the synthesis of an Fmoc-protected 3,4,5-tribromophenylalanine, a necessary precursor for its use in peptide synthesis. The synthesis of this compound itself is a known process involving the bromination of a protected aniline (B41778) derivative.[5][6]

Experimental Protocol: Synthesis of L-3,4,5-Tribromophenylalanine

This protocol is an adaptation of known methods for synthesizing unnatural amino acids.

  • Step 1: Diazotization and Iodination of this compound.

    • Dissolve this compound in a mixture of glacial acetic acid and sulfuric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. An intermediate, 1,2,3-tribromo-5-iodobenzene (B13699465), will precipitate.

    • Filter, wash, and dry the resulting solid.

  • Step 2: Palladium-Catalyzed Cross-Coupling.

    • Combine the 1,2,3-tribromo-5-iodobenzene with N-Boc-L-allylglycine methyl ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., triethylamine) in an appropriate solvent like DMF.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) until the reaction is complete, as monitored by TLC or LC-MS.

    • Purify the resulting protected amino acid ester using column chromatography.

  • Step 3: Deprotection and Fmoc Protection.

    • Hydrolyze the methyl ester using a mild base like lithium hydroxide (B78521) (LiOH) in a THF/water mixture.

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Protect the free amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) in the presence of a base like sodium bicarbonate in a dioxane/water mixture.

    • Acidify the reaction mixture and extract the final product, Fmoc-L-3,4,5-tribromophenylalanine.

    • Purify the final product by crystallization or chromatography.

Phase 2: Incorporation into a Peptide Sequence via SPPS

Once the novel Fmoc-protected amino acid is synthesized and purified, it can be incorporated into a peptide sequence using a standard automated or manual solid-phase peptide synthesizer.

Experimental Protocol: Fmoc-SPPS

This protocol describes a general cycle for adding an amino acid to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading). For the novel Fmoc-L-3,4,5-tribromophenylalanine or any standard amino acid, dissolve it in DMF.

    • Add a coupling agent, such as HBTU (2.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours. The bulky nature of the tribromophenyl group may necessitate longer coupling times or the use of stronger coupling agents like HATU.

  • Monitoring and Capping:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A positive test (blue color) indicates incomplete coupling.

    • If coupling is incomplete, repeat the coupling step.

    • If it remains incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The cycle (steps 2-5) is repeated for each amino acid in the sequence.

  • Cleavage and Final Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Incubate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Data Presentation

Successful synthesis and incorporation would require rigorous characterization. The following tables represent the type of data that would be collected.

Table 1: Characterization of Hypothetical Fmoc-L-3,4,5-tribromophenylalanine

ParameterExpected ValueMethod
Molecular Weight~688.1 g/mol ESI-MS
Purity>98%HPLC
¹H NMRConsistent with structureNMR Spectroscopy
Melting PointTo be determinedMelting Point Apparatus

Table 2: Quality Control of a Hypothetical Peptide (e.g., Ac-Gly-X-Ala-NH₂) where X is 3,4,5-tribromophenylalanine

ParameterExpected ValueMethod
Calculated Mass [M+H]⁺To be calculatedN/A
Observed Mass [M+H]⁺Matches calculated massMALDI-TOF MS
Purity>95%Analytical RP-HPLC
Retention TimeTo be determinedAnalytical RP-HPLC
Visualizing the Logic of Peptide Modification

The decision to incorporate an unnatural amino acid is driven by the desire to alter a peptide's properties. This logical relationship can be visualized as follows.

G cluster_0 Goal: Enhance Peptide Properties A Improve Stability E Strategy: Incorporate Unnatural Amino Acid (e.g., Tribromophenylalanine) A->E B Increase Potency B->E C Introduce Probe C->E D Modify Conformation D->E F Outcome: Novel Peptide Analog with Potentially Improved Characteristics E->F

Figure 2. The rationale for incorporating unnatural amino acids into peptide sequences to achieve desired therapeutic or research objectives.

Conclusion

While this compound is not a standard reagent in peptide synthesis, its chemical structure presents an intriguing starting point for the creation of novel amino acid building blocks. The protocols and workflows detailed above provide a hypothetical but robust framework for how researchers could approach the synthesis of a 3,4,5-tribromophenyl-containing amino acid and its successful incorporation into a peptide backbone. Such an endeavor would require significant effort in synthetic organic chemistry, followed by standard peptide synthesis and purification techniques. The resulting modified peptides could offer unique properties for applications in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4,5-Tribromoaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of crude 3,4,5-Tribromoaniline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates a poor solvent choice for your compound at the current concentration. Here are several troubleshooting steps:

  • Increase Solvent Volume: You may have a supersaturated solution. Cautiously add small increments of the hot solvent to the mixture until the solid dissolves.[1] Using the minimum amount of hot solvent is key, but insufficient solvent will prevent dissolution.

  • Check Solvent Polarity: The polarity of your current solvent may be unsuitable. For halogenated aromatic amines like this compound, polar solvents are often effective.[1] Consider switching to a more appropriate solvent or a binary solvent system.

  • Verify Compound Identity: Ensure the starting material is indeed this compound. Insoluble impurities from the synthesis could also be present.

Q2: The this compound has dissolved, but no crystals are forming upon cooling. How can I induce crystallization?

A2: This is a common issue that can arise from several factors:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough at the lower temperature for crystals to form.[1][2] The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[2]

  • Induce Nucleation: A supersaturated solution may lack nucleation sites for crystal growth. Try the following techniques:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic scratches on the glass can provide a surface for crystal formation.

    • Seed Crystals: If available, add a tiny, pure crystal of this compound to the solution. This "seed" will act as a template for further crystal growth.

  • Extended Cooling: Ensure the solution has been cooled for a sufficient period. Placing the flask in an ice bath after it has reached room temperature can maximize crystal formation.[3]

Q3: My compound has "oiled out" instead of forming solid crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which lowers the melting point.[2][4] To resolve this:

  • Reheat and Add More Solvent: Return the mixture to the heat source and add more of the "good" (soluble) solvent to dissolve the oil completely.[2] The goal is to lower the saturation temperature of the solution to below the compound's melting point.

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation. Let the flask cool to room temperature undisturbed before moving it to an ice bath.[3]

  • Charcoal Treatment: If the crude material is highly impure, consider treating the hot solution with activated charcoal to remove impurities that may be depressing the melting point.[2]

Q4: The recrystallization was successful, but my yield of this compound is very low. What went wrong?

A4: A low yield can be attributed to several factors during the procedure:[1]

  • Excessive Solvent Use: Using more solvent than the minimum required to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2][3]

  • Premature Crystallization: Product loss can occur if crystals form during a hot filtration step.[1] To prevent this, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated, and use a slight excess of hot solvent.[4][5]

  • Incomplete Crystallization: Not allowing the solution to cool for a long enough time or to a low enough temperature can leave a substantial amount of product dissolved.[3]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the purified product.[3]

Q5: The purified crystals of this compound still have a noticeable color. How can I obtain a colorless product?

A5: Colored impurities are common in aromatic amine compounds. To remove them:

  • Activated Charcoal: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[6] The colored impurities will adsorb onto the surface of the carbon.

  • Procedure: After adding the charcoal, boil the solution for a few minutes. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6] Be careful not to add charcoal to a boiling solution, as it can cause it to boil over.

Data Presentation

Solvent Selection for Recrystallization
Solvent/SystemSuitability at Room TemperatureSuitability at Boiling PointComments
Ethanol (B145695)/Water Sparingly Soluble / InsolubleSolubleA common and effective mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy, followed by a few drops of hot ethanol to redissolve the precipitate.[7]
Ethanol Sparingly SolubleSolubleEthanol can be a suitable single solvent for recrystallizing aniline (B41778) derivatives.[8]
Benzene Sparingly SolubleSolubleMentioned as a solvent for the related 2,4,6-isomer, yielding needle-shaped crystals.[9] Use with appropriate safety precautions.
Water InsolubleInsolubleUnsuitable as a single solvent due to the nonpolar nature of the aromatic ring.[9]
Chloroform / Ether SolubleSolubleGenerally too effective at dissolving the compound even at room temperature, which would lead to poor recovery.[9]

Experimental Protocol

Recrystallization of Crude this compound from an Ethanol/Water System
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid while gently heating.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source. Once it has cooled slightly, add a spatula-tip worth of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]

  • Hot Gravity Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.[6] Use a pre-heated short-stem funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rinse the original flask and filter paper with a small amount of hot ethanol to recover any residual product.[5]

  • Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.[7]

  • Cooling: Remove the flask from the heat, cover it with a watch glass or inverted beaker, and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (similar ratio as the final solvent composition) to remove any remaining soluble impurities.[5]

  • Drying: Press the crystals between two pieces of dry filter paper to remove excess solvent. Allow the crystals to air-dry completely. Determine the mass and melting point of the purified this compound to assess yield and purity.

Visualization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve is_dissolved Does solid dissolve? dissolve->is_dissolved add_solvent Add more hot solvent is_dissolved->add_solvent No cool Cool solution slowly to room temperature, then place in ice bath is_dissolved->cool Yes add_solvent->dissolve change_solvent Consider a different solvent system add_solvent->change_solvent crystals_form Do crystals form? cool->crystals_form oiling_out Did it 'oil out'? crystals_form->oiling_out No collect Collect crystals via suction filtration crystals_form->collect Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate excess solvent oiling_out->induce_crystallization No reheat Reheat, add more solvent, and cool more slowly oiling_out->reheat Yes induce_crystallization->cool reheat->cool end Dry and characterize pure product collect->end

References

Technical Support Center: Synthesis of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3,4,5-Tribromoaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the direct bromination of aniline (B41778) produce 2,4,6-tribromoaniline (B120722) instead of this compound?

A1: The amino (-NH₂) group in aniline is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution.[1][2] This means it significantly increases the electron density at positions 2, 4, and 6 of the benzene (B151609) ring, making them highly susceptible to electrophilic attack.[3] Consequently, direct bromination of aniline rapidly leads to the formation of 2,4,6-tribromoaniline, even without a catalyst.[2][4] To achieve the 3,4,5-substitution pattern, a different synthetic strategy is required.

Q2: What is the most common synthetic pathway to obtain this compound?

A2: The established and most effective pathway involves the reduction of 3,4,5-tribromonitrobenzene.[5] This multi-step approach first installs the bromine atoms in the desired positions relative to a meta-directing nitro group (-NO₂) and then converts the nitro group into the target amino group.

Q3: What are the best reducing agents for converting 3,4,5-tribromonitrobenzene to this compound?

A3: A prevalent and effective method for this reduction is the use of a metal in an acidic medium. Iron powder in the presence of acetic acid or hydrochloric acid is a common choice, as it ensures the complete reduction of the nitro group. Other systems, like tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl, are also effective.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction progress can be monitored effectively using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (3,4,5-tribromonitrobenzene). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the typical impurities in the final product and how can they be removed?

A5: Common impurities include unreacted starting material, partially reduced intermediates, and oxidation byproducts, which can cause discoloration.[6] Purification is typically achieved through recrystallization.[7] A common solvent system for recrystallization is a mixture of glacial acetic acid and water or ethanol (B145695).[8][9] If colored impurities persist, treating the crude product with decolorizing carbon during recrystallization can be effective.[8]

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction Start p-Nitroaniline Intermediate1 2,6-Dibromo-4-nitroaniline Start->Intermediate1 Br₂ / Acetic Acid Intermediate2 2,6-Dibromo-4-nitrodiazonium salt Intermediate1->Intermediate2 NaNO₂ / H₂SO₄ Intermediate3 3,4,5-Tribromonitrobenzene Intermediate2->Intermediate3 CuBr / HBr FinalProduct This compound Intermediate3->FinalProduct Fe / Acetic Acid

Caption: A multi-step workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical reduction step of 3,4,5-tribromonitrobenzene.

Problem EncounteredPotential CauseRecommended Solution
Low or No Yield Incomplete Reaction: Insufficient reducing agent or reaction time.Ensure an excess of the reducing agent (e.g., 3 or more equivalents of iron powder) is used to drive the reaction to completion. Monitor the reaction via TLC until all starting material is consumed.
Poor Quality Reagents: Impure starting material or deactivated reducing agent.Use freshly activated iron powder (e.g., by washing with dilute HCl) and ensure the 3,4,5-tribromonitrobenzene is pure.
Formation of Dark/Tarry Impurities Oxidation of Aniline Product: The resulting aniline is susceptible to air oxidation, especially under harsh conditions.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During work-up, consider adding a small amount of a reducing agent like sodium bisulfite to prevent oxidation.[10]
Side Reactions: Reaction temperature may be too high, promoting undesired side reactions.Maintain careful control over the reaction temperature. The reduction is often exothermic, so controlled addition of reagents or external cooling may be necessary.
Product is Difficult to Purify Presence of Multiple Byproducts: Incomplete reduction can lead to a mixture of nitroso, hydroxylamine, and azo compounds.Optimize the reduction conditions (see "Low or No Yield"). For difficult separations, column chromatography may be necessary after an initial recrystallization attempt.
In-situ Protonation: The product aniline can be protonated by the acidic medium, affecting its solubility.After the reaction is complete, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the free amine before extraction.

Troubleshooting Logic

Troubleshooting Troubleshooting Flowchart for Low Yield start Low Yield of This compound check_tlc TLC shows unreacted starting material? start->check_tlc check_impurities Crude product is dark or tarry? check_tlc->check_impurities No sol_incomplete Increase reaction time. Add more reducing agent. Ensure proper mixing. check_tlc->sol_incomplete Yes check_extraction Aqueous layer still colored after extraction? check_impurities->check_extraction No sol_oxidation Use inert atmosphere (N₂/Ar). Add reducing agent (e.g., NaHSO₃) during workup. check_impurities->sol_oxidation Yes sol_neutralize Ensure complete neutralization of acid with base before extraction to precipitate product. check_extraction->sol_neutralize Yes sol_reagents Verify purity of starting material. Use freshly activated reducing agent. check_extraction->sol_reagents No success Yield Improved sol_incomplete->success sol_oxidation->success sol_neutralize->success sol_reagents->success

Caption: A logical flowchart for troubleshooting low yield issues.

Experimental Protocols

Method: Reduction of 3,4,5-Tribromonitrobenzene using Iron in Acetic Acid

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[5]

Materials:

  • 3,4,5-Tribromonitrobenzene

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 2M

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-tribromonitrobenzene (1.0 eq) and glacial acetic acid (10-15 mL per gram of nitro compound).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (3.0-4.0 eq) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture at reflux (approx. 110-120°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove excess iron and iron salts, washing the filter cake with a small amount of ethanol or ethyl acetate.

  • Neutralization: Combine the filtrates and carefully neutralize the acetic acid by slowly adding 2M NaOH solution until the pH is basic (~8-9). The product will precipitate as a solid.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

References

Technical Support Center: Synthesis of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-tribromoaniline.

Troubleshooting Guides

The synthesis of this compound is a multi-step process, and issues can arise at each stage. This guide is structured to address problems encountered during the key transformations.

Stage 1: Bromination of p-Nitroaniline to 2,6-Dibromo-4-nitroaniline (B165464)

Question: The bromination of p-nitroaniline is incomplete, resulting in a mixture of mono- and di-brominated products. How can I improve the yield of 2,6-dibromo-4-nitroaniline?

Answer:

Incomplete bromination is a common issue. To drive the reaction to completion and maximize the yield of the desired 2,6-dibromo-4-nitroaniline, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. A procedure using bromide-bromate salts in an aqueous acidic medium at ambient conditions has been shown to be effective.[1][2]

  • Stoichiometry of Brominating Agent: A slight excess of the brominating agent (e.g., bromine in acetic acid or a bromide/bromate mixture) is often necessary to ensure complete dibromination.[3]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material (p-nitroaniline) and the mono-bromo intermediate will indicate the reaction's completion.

Question: I am observing the formation of undesired isomers during the bromination of p-nitroaniline. How can this be minimized?

Answer:

The directing effects of the nitro and amino groups in p-nitroaniline strongly favor bromination at the positions ortho to the amino group. However, reaction conditions can influence regioselectivity.

  • Solvent System: The use of an aqueous acidic medium can enhance the selectivity of the bromination.[1][2]

  • Temperature Control: Maintaining a consistent and appropriate reaction temperature is crucial. Deviations can sometimes lead to the formation of minor isomeric byproducts.

Stage 2: Diazotization of 2,6-Dibromo-4-nitroaniline

Question: During the diazotization of 2,6-dibromo-4-nitroaniline, I am getting a low yield of the diazonium salt, and the solution develops a dark color. What is causing this?

Answer:

Low yields and decomposition of the diazonium salt are typically due to improper temperature control and procedural missteps.

  • Temperature is Critical: The diazotization reaction must be carried out at low temperatures, typically 0-5 °C, to prevent the unstable diazonium salt from decomposing.[4]

  • Slow Addition of Sodium Nitrite (B80452): The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine to maintain the low temperature and prevent localized heating.

  • Immediate Use: Diazonium salts are generally unstable and should be used in the subsequent Sandmeyer reaction immediately after preparation.[4]

Question: I am observing the formation of a phenolic byproduct (2,6-dibromo-4-nitrophenol). How can I prevent this?

Answer:

The formation of phenols is a common side reaction in diazotization if the diazonium salt solution is allowed to warm up. The diazonium group is a good leaving group and can be displaced by water in a nucleophilic aromatic substitution reaction.

  • Strict Temperature Control: As mentioned, maintaining the reaction temperature at 0-5 °C is paramount to suppress the formation of phenolic impurities.[4]

Stage 3: Sandmeyer Reaction to form 3,4,5-Tribromonitrobenzene

Question: The Sandmeyer reaction is giving a poor yield of 3,4,5-tribromonitrobenzene, and I am isolating a significant amount of 2,6-dibromo-4-nitroaniline (starting material). What could be the issue?

Answer:

A low yield of the desired product with recovery of the starting material suggests an inefficient Sandmeyer reaction.

  • Catalyst Activity: Ensure the copper(I) bromide catalyst is fresh and active. The quality of the catalyst is crucial for the reaction to proceed efficiently.

  • Reaction Conditions: The reaction is typically carried out by adding the cold diazonium salt solution to a heated solution of copper(I) bromide. Ensure the temperature of the copper(I) bromide solution is appropriate to facilitate the decomposition of the diazonium salt and the substitution reaction.

Question: I have identified a byproduct that appears to be a deaminated product (1,3-dibromo-5-nitrobenzene). How is this formed and how can it be minimized?

Answer:

Deamination, the replacement of the diazonium group with a hydrogen atom, can occur as a side reaction during the Sandmeyer reaction.

  • Reducing Agents: The presence of reducing agents in the reaction mixture can promote deamination. Ensure all reagents are pure and free from contaminants.

  • Reaction Conditions: While not always completely avoidable, optimizing the reaction conditions, such as the concentration of reagents and reaction time, can help to minimize this side product.

Stage 4: Reduction of 3,4,5-Tribromonitrobenzene to this compound

Question: The reduction of the nitro group is incomplete, and I have a mixture of the desired aniline (B41778) and the starting nitro compound. How can I achieve complete reduction?

Answer:

Incomplete reduction is a common issue and can be addressed by modifying the reaction conditions.

  • Choice of Reducing Agent: A variety of reducing agents can be used, such as iron powder in acetic or hydrochloric acid.[5] The choice and excess of the reducing agent are important for complete conversion.

  • Reaction Time and Temperature: The reduction may require heating and an extended reaction time to go to completion. Monitor the reaction by TLC to ensure all the starting material has been consumed.

  • pH of the Reaction Mixture: For metal-based reductions in acidic media, maintaining an acidic pH is crucial for the reaction to proceed.

Summary of Potential Side Products

Stage of SynthesisPotential Side ProductChemical NameReason for FormationHow to Minimize
Bromination Mono-brominated intermediate2-Bromo-4-nitroanilineIncomplete reactionIncrease reaction time, use a slight excess of brominating agent, monitor by TLC.
Diazotization Phenolic byproduct2,6-Dibromo-4-nitrophenolWarming of the diazonium salt solutionMaintain reaction temperature at 0-5 °C.[4]
Azo-coupled byproductVariesSelf-coupling of the diazonium salt with unreacted amineSlow addition of sodium nitrite to ensure the amine is consumed quickly.
Sandmeyer Reaction Deaminated byproduct1,3-Dibromo-5-nitrobenzeneReduction of the diazonium saltUse pure reagents and optimized reaction conditions.
Reduction Incomplete reduction3,4,5-TribromonitrobenzeneInsufficient reducing agent or reaction timeUse an excess of the reducing agent, increase reaction time and/or temperature, monitor by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the key difference in the synthesis of this compound compared to 2,4,6-tribromoaniline (B120722)?

A1: The synthesis of 2,4,6-tribromoaniline is a straightforward electrophilic aromatic substitution via the direct bromination of aniline.[6] The amino group is a strong activating group and directs the bromine atoms to the ortho and para positions. In contrast, the synthesis of this compound is a multi-step process that typically starts with p-nitroaniline. This is because direct bromination of aniline does not yield the 3,4,5-isomer. The multi-step synthesis allows for the controlled placement of the bromine atoms on the aromatic ring.[7]

Q2: Why is the Sandmeyer reaction necessary in the synthesis of this compound?

A2: The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring by replacing a diazonium group. In the synthesis of this compound, it is used to replace the amino group of 2,6-dibromo-4-nitroaniline with a bromine atom, which would be difficult to achieve through direct bromination due to the directing effects of the existing substituents.

Q3: What are the safety precautions I should take when performing a diazotization reaction?

A3: Diazonium salts in their solid, dry state can be explosive and should be handled with extreme caution.[4] It is highly recommended to keep them in a cold (0-5 °C) aqueous solution and use them immediately in the next step. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I purify the final this compound product?

A4: Purification of the crude this compound can typically be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if needed.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is a multi-step process. The following is a general outline based on established chemical transformations.

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline from p-Nitroaniline

  • A common method involves the use of bromide-bromate salts in an aqueous acidic medium at ambient temperature.[1][2] This approach is considered a greener alternative to using elemental bromine.

Step 2: Diazotization of 2,6-Dibromo-4-nitroaniline

  • The 2,6-dibromo-4-nitroaniline is dissolved in a suitable acid (e.g., a mixture of sulfuric acid and acetic acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

Step 3: Sandmeyer Reaction to form 3,4,5-Tribromonitrobenzene

  • A solution of copper(I) bromide in hydrobromic acid is prepared and heated.

  • The cold diazonium salt solution from Step 2 is added slowly to the hot copper(I) bromide solution.

  • The reaction mixture is then typically heated for a short period to ensure the reaction is complete.

Step 4: Reduction of 3,4,5-Tribromonitrobenzene to this compound

  • The 3,4,5-tribromonitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, such as iron powder or tin(II) chloride in concentrated hydrochloric acid, is added.[5]

  • The mixture is heated under reflux until the reduction is complete, as monitored by TLC.

  • The reaction is then worked up by neutralizing the acid and extracting the product.

Visualizations

Synthesis_of_345_Tribromoaniline pNA p-Nitroaniline DBNA 2,6-Dibromo-4-nitroaniline pNA->DBNA Bromination MBNA Mono-bromo intermediate pNA->MBNA Incomplete Bromination DS Diazonium Salt DBNA->DS Diazotization TBNO2B 3,4,5-Tribromonitrobenzene DS->TBNO2B Sandmeyer Reaction Phenol 2,6-Dibromo-4-nitrophenol DS->Phenol Decomposition (heat) Deaminated 1,3-Dibromo-5-nitrobenzene DS->Deaminated Deamination TBA This compound TBNO2B->TBA Reduction IncompleteRed 3,4,5-Tribromonitrobenzene (unreacted) TBNO2B->IncompleteRed Incomplete Reduction

Caption: Synthetic pathway for this compound with potential side products.

Troubleshooting_Workflow Start Problem Identified in Synthesis Stage Identify the Reaction Stage Start->Stage Bromination Bromination Issue Stage->Bromination Stage 1 Diazotization Diazotization Issue Stage->Diazotization Stage 2 Sandmeyer Sandmeyer Issue Stage->Sandmeyer Stage 3 Reduction Reduction Issue Stage->Reduction Stage 4 IncompleteBrom Incomplete Bromination? Bromination->IncompleteBrom PhenolForm Phenol Formation? Diazotization->PhenolForm LowYieldSM Low Yield / SM recovered? Sandmeyer->LowYieldSM IncompleteRed Incomplete Reduction? Reduction->IncompleteRed Sol_IncompleteBrom Increase reaction time/ brominating agent IncompleteBrom->Sol_IncompleteBrom Yes Sol_Phenol Strictly control temp. (0-5 °C) PhenolForm->Sol_Phenol Yes Sol_LowYield Check catalyst activity/ reaction temp. LowYieldSM->Sol_LowYield Yes Sol_IncompleteRed Increase reducing agent/ reaction time/temp. IncompleteRed->Sol_IncompleteRed Yes End Problem Resolved Sol_IncompleteBrom->End Sol_Phenol->End Sol_LowYield->End Sol_IncompleteRed->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 3,4,5-Tribromoaniline.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product is off-white or colored, not pure white.

  • Possible Cause 1: Presence of colored impurities. The synthesis of this compound can sometimes lead to the formation of colored byproducts.

  • Solution 1: Recrystallization with activated carbon. Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool slowly to form pure crystals.

  • Possible Cause 2: Oxidation. Anilines, in general, are susceptible to air oxidation, which can lead to discoloration.

  • Solution 2: Work under an inert atmosphere. When possible, perform purification steps, especially those involving heating, under an inert atmosphere such as nitrogen or argon to minimize oxidation. Store the purified product in a dark, cool place, preferably under an inert atmosphere.

Issue 2: The melting point of the purified product is broad or lower than the literature value.

  • Possible Cause: Presence of impurities. A broad or depressed melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure compound.

  • Solution: Multiple recrystallizations. A single recrystallization may not be sufficient to remove all impurities. Perform a second or even a third recrystallization, potentially using a different solvent system, to achieve higher purity. Monitor the purity at each stage using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 3: Low recovery of the product after recrystallization.

  • Possible Cause 1: The chosen solvent is too good a solvent. If the compound is too soluble in the recrystallization solvent even at low temperatures, a significant amount will remain in the mother liquor, leading to low recovery.

  • Solution 1: Use a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes slightly cloudy. Heating the solution to dissolve the precipitate and then allowing it to cool slowly can lead to better crystal formation and higher recovery.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to filter.

  • Solution 2: Slow cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. This promotes the growth of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

Q2: Which solvent is best for the recrystallization of this compound?

A2: The choice of solvent depends on the specific impurities present. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point.[4] For more stubborn impurities, a mixture of glacial acetic acid and water has been reported to be effective for similar compounds.[5] It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.

Q3: How can I remove residual starting materials from my this compound product?

A3: If the starting material has significantly different polarity from the product, column chromatography can be a very effective purification method. Alternatively, if the starting material has different acidic or basic properties, an acid-base extraction can be employed. For instance, unreacted aniline (B41778) can be removed by washing an organic solution of the crude product with a dilute acid.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum could correspond to any of the impurities mentioned in Q1. Specifically, look for signals that might correspond to incompletely brominated aniline isomers or residual solvents from the reaction or purification steps. Comparing the spectrum with literature data for this compound and potential impurities can help in their identification.

Data Presentation

The following table summarizes typical data for the purification of this compound by recrystallization.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Melting Point (°C)
Single Recrystallization (Ethanol/Water)92%98.5%85%119-121
Double Recrystallization (Ethanol/Water)92%99.7%75%121-122
Recrystallization with Activated Carbon92% (colored)99.5% (white)80%121-122

Note: These are representative values and actual results may vary depending on the nature and amount of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude this compound issue Impurity Issue Identified? start->issue color_issue Off-white or Colored Product issue->color_issue  Yes   mp_issue Broad/Low Melting Point issue->mp_issue yield_issue Low Recovery After Recrystallization issue->yield_issue end Pure Product issue->end  No   charcoal Recrystallize with Activated Carbon color_issue->charcoal multi_recryst Perform Multiple Recrystallizations mp_issue->multi_recryst solvent_system Optimize Solvent System (Mixed Solvents) yield_issue->solvent_system slow_cool Ensure Slow Cooling yield_issue->slow_cool charcoal->end multi_recryst->end solvent_system->end slow_cool->end

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (if necessary) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Optimizing reaction conditions for the diazotization of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the reaction conditions for the diazotization of 3,4,5-tribromoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful diazotization of this compound?

A1: The most critical parameters are temperature control, the acidity of the reaction medium, and the slow addition of the nitrosating agent. The diazonium salt of this compound is thermally unstable and requires strict temperature maintenance between 0-5 °C to prevent decomposition.[1][2] Sufficiently strong acidic conditions are necessary to ensure the amine is fully protonated and to facilitate the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite (B80452).[3]

Q2: Why is my reaction mixture turning dark brown or black?

A2: A dark coloration often indicates the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts and other impurities.[1] This is typically caused by the reaction temperature exceeding the optimal 0-5 °C range. Another cause could be insufficient acidity, leading to unwanted azo coupling side reactions between the diazonium salt and unreacted this compound.[3]

Q3: I am observing low yields of my desired product after the subsequent reaction (e.g., Sandmeyer). What could be the cause?

A3: Low yields in subsequent reactions often stem from incomplete diazotization or premature decomposition of the diazonium salt.[4] To improve yields, ensure the reaction temperature is strictly maintained and that a slight excess of nitrous acid is present at the end of the reaction (verifiable with starch-iodide paper). The diazonium salt solution should be used immediately in the next step as it is unstable.[2][4]

Q4: How can I confirm the formation of the diazonium salt?

A4: A common qualitative test is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[3]

Q5: Is it safe to isolate the 3,4,5-tribromobenzenediazonium salt?

A5: It is strongly advised not to isolate the diazonium salt in its solid, dry state.[4] Diazonium salts are notoriously unstable and can be explosive when dry. For safety, they should always be kept in solution and used in situ for subsequent transformations.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature was too high, causing decomposition. 2. Insufficient acid, leading to incomplete reaction or side reactions. 3. Incomplete dissolution of the this compound salt. 4. Degradation of sodium nitrite.1. Maintain the temperature strictly between 0-5 °C using an ice-salt bath. 2. Use a sufficient excess of a strong mineral acid (e.g., 3 equivalents of HCl). 3. Ensure the aniline (B41778) is fully dissolved or finely suspended in the acid before adding the nitrite solution. Using a co-solvent like glacial acetic acid may aid solubility. 4. Use a freshly prepared solution of high-purity sodium nitrite.
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt. 2. Azo coupling side reaction.1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction. 2. Increase the concentration of the acid to ensure the starting aniline is fully protonated and less available for coupling.
Foaming or Vigorous Gas Evolution 1. Evolution of nitrogen gas (N₂) due to rapid diazonium salt decomposition. 2. Decomposition of nitrous acid.1. Immediately lower the reaction temperature. 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.
Solid Precipitates Out of Solution 1. The this compound salt is not fully soluble in the acid. 2. The diazonium salt itself has low solubility in the reaction medium.1. Ensure sufficient acid is used to form the soluble salt. Gentle warming to dissolve the aniline before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite. 2. This can be normal. Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogeneous suspension.
Positive Starch-Iodide Test is Not Achieved 1. Insufficient sodium nitrite has been added. 2. The sodium nitrite solution has degraded.1. Continue to add small portions of the sodium nitrite solution until a positive test (blue-black color) is maintained for at least 5 minutes. 2. Prepare a fresh solution of sodium nitrite.

Data Presentation

Table 1: General Reagent Ratios for Diazotization of Substituted Anilines

Note: This data is based on general protocols for substituted anilines and should be used as a starting point for the optimization of this compound diazotization.

Aniline Derivative Aniline (molar eq.) Acid Acid (molar eq.) Sodium Nitrite (molar eq.) Temperature (°C) Notes
General Anilines1.0Concentrated HCl2.5 - 3.01.0 - 1.10 - 5A common starting point for most anilines.[5]
Weakly Basic Anilines1.0Concentrated H₂SO₄3.0 - 4.01.05 - 1.10 - 5Stronger acid can be beneficial for less basic anilines like haloanilines.
Sterically Hindered Anilines1.0HCl / Acetic Acid3.01.10 - 5A co-solvent may be used to improve solubility.[6]

Experimental Protocols

Protocol 1: Classical Aqueous Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea (B33335) or Sulfamic acid (for quenching)

Procedure:

  • Preparation of the Aniline Salt Suspension: In a flask equipped with a magnetic stirrer and a thermometer, add this compound (1.0 eq). In a separate beaker, carefully dilute concentrated HCl (3.0 eq) with distilled water. Add the cooled, dilute acid to the aniline with stirring. Cool the resulting suspension to 0-5 °C in an ice-salt bath.[2]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water. Cool this solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension over 30-45 minutes.[2] Use a dropping funnel to control the addition rate. Monitor the internal temperature closely and ensure it does not rise above 5 °C, as the reaction is exothermic.[3]

  • Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The solid may dissolve, resulting in a clearer, yellowish solution.

  • Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test will result in the paper turning a blue-black color.[5] If the test is negative, add a small amount of the NaNO₂ solution until a positive test persists.

  • Quenching Excess Nitrous Acid (Optional): If the subsequent reaction is sensitive to nitrous acid, the excess can be quenched by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting 3,4,5-tribromobenzenediazonium chloride solution is unstable and should be used immediately for the subsequent reaction without isolation.[2]

Visualizations

Diazotization Workflow

Diazotization_Workflow Figure 1: General Workflow for the Diazotization of this compound cluster_prep Reagent Preparation cluster_reaction Reaction Step cluster_product Product Handling Aniline This compound Suspension Aniline Salt Suspension (0-5 °C) Aniline->Suspension Acid Conc. HCl + H₂O Acid->Suspension NaNO2 NaNO₂ + H₂O Diazotization Diazotization (Dropwise NaNO₂ addition) NaNO2->Diazotization Slow addition Suspension->Diazotization Monitoring Stir & Monitor (Starch-Iodide Test) Diazotization->Monitoring DiazoniumSalt 3,4,5-Tribromobenzenediazonium Chloride Solution Monitoring->DiazoniumSalt Reaction Complete NextStep Immediate Use in Next Synthetic Step DiazoniumSalt->NextStep Unstable Intermediate

Caption: General Workflow for the Diazotization of this compound.

Troubleshooting Logic

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Yield in Diazotization Start Low Product Yield Observed Check_Temp Was Temp > 5°C? Start->Check_Temp Check_Acid Sufficient Acid (>2.5 eq.)? Check_Temp->Check_Acid No Sol_Temp Optimize Cooling: Use Ice-Salt Bath, Slow NaNO₂ Addition Check_Temp->Sol_Temp Yes Check_Nitrite Starch-Iodide Test Positive? Check_Acid->Check_Nitrite Yes Sol_Acid Increase Acid Concentration/Equivalents Check_Acid->Sol_Acid No Check_Time Diazonium Salt Used Immediately? Check_Nitrite->Check_Time Yes Sol_Nitrite Add More NaNO₂ Solution Dropwise Check_Nitrite->Sol_Nitrite No Sol_Time Prepare Diazonium Salt Just Before Use Check_Time->Sol_Time No Success Yield Improved Check_Time->Success Yes Sol_Temp->Success Sol_Acid->Success Sol_Nitrite->Success Sol_Time->Success

Caption: Troubleshooting Logic for Low Yield in Diazotization.

References

Technical Support Center: Controlled Bromination of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to prevent the over-bromination of aniline (B41778) during electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of aniline often lead to over-bromination?

Q2: What is the most effective strategy to achieve selective mono-bromination of aniline?

To achieve selective mono-bromination, the potent activating effect of the amino group must be temporarily diminished.[1] The most common and effective method is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[1][6][7] This is typically done by reacting the aniline with acetic anhydride (B1165640).[1] The resulting acetanilide (B955) has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[1][6][8][9] The acetyl protecting group can then be removed by hydrolysis to yield the desired mono-brominated aniline.[1][6]

Q3: Can I control the reaction by simply lowering the temperature or changing the solvent?

While lowering the reaction temperature (e.g., using an ice bath) and employing a less polar solvent like carbon disulfide (CS₂) can reduce the reaction rate, these measures are often insufficient to prevent polybromination of the highly activated aniline ring.[1][10][11] The most reliable method for achieving mono-bromination remains the protection of the amino group.[1]

Q4: Are there alternative brominating agents that offer better control than molecular bromine (Br₂)?

Yes, several alternative brominating agents can provide better control and selectivity. N-Bromosuccinimide (NBS) is a commonly used solid reagent that is easier to handle than liquid bromine and can lead to higher selectivity and fewer byproducts under optimized conditions.[12][13] Other systems, such as generating bromine in situ from reagents like potassium bromide (KBr) with an oxidant, can also offer improved control over the reaction.[14]

Q5: Why is the para-bromo product the major isomer in the bromination of acetanilide?

The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is bulkier than the amino group. This steric hindrance makes the ortho positions less accessible to the incoming electrophile (bromine).[9] Consequently, the electrophilic attack is favored at the less sterically hindered para position, leading to p-bromoacetanilide as the major product.[6][9]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Reaction is highly exothermic and difficult to control. The amino group of aniline is strongly activating, leading to a very fast and exothermic reaction.[1]Protect the amino group by converting aniline to acetanilide before bromination. This reduces the ring's reactivity.[1][6] Perform the reaction at a lower temperature (e.g., in an ice bath) to better manage the heat generated.[1]
Formation of a white precipitate (2,4,6-tribromoaniline) upon addition of bromine. Direct bromination of the highly activated aniline ring leads to polysubstitution at all available ortho and para positions.[1][2][3]The most effective solution is to use the protection-bromination-deprotection strategy. Acetylate the aniline first to moderate its reactivity.[6][7]
Low yield of the desired mono-brominated product. - Insufficient brominating agent. - Incomplete reaction. - Over-bromination leading to di- or tri-brominated byproducts.[13]- Ensure the stoichiometry of the brominating agent is correct. A slight excess may be needed, but this should be approached with caution.[1] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. - Use a milder brominating agent like N-Bromosuccinimide (NBS) for better selectivity.[13] Control the reaction temperature and the rate of addition of the brominating agent.[13]
The final product is a mixture of ortho and para isomers. The protecting group may not provide enough steric hindrance to completely block the ortho positions.While the para product is generally favored, some ortho isomer can form.[9] Purification techniques such as recrystallization or column chromatography can be used to separate the isomers.
Discoloration of the final product (e.g., yellow or brown). Presence of residual unreacted bromine.During the workup, wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to neutralize and remove any remaining bromine.[1][6]

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline via a Three-Step Protection-Bromination-Deprotection Strategy[6]

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash it with cold water, and allow it to dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of N-Bromosuccinimide (NBS) (1.0 eq.) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) (0.5 eq.) in glacial acetic acid.[6]

  • Slowly add the brominating agent solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may start to precipitate.

  • After 1 hour, pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration. Wash the solid with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add an aqueous solution of hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus (B1172312) paper. This will precipitate the p-bromoaniline.

  • Collect the solid p-bromoaniline by vacuum filtration, wash it thoroughly with cold water, and dry.

Visualizations

OverBromination_Troubleshooting_Workflow start Start: Aniline Bromination check_product Analyze Product Mixture start->check_product over_bromination Over-bromination Observed? (e.g., 2,4,6-tribromoaniline) check_product->over_bromination protect_amine Implement Amino Group Protection (Acetylation of Aniline) over_bromination->protect_amine Yes no_over_bromination No/Minor Over-bromination over_bromination->no_over_bromination No acetanilide_bromination Brominate Acetanilide protect_amine->acetanilide_bromination deprotection Deprotect Amino Group (Hydrolysis) acetanilide_bromination->deprotection mono_bromo_product Desired Mono-brominated Aniline deprotection->mono_bromo_product end End mono_bromo_product->end optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Slower Reagent Addition - Milder Brominating Agent (e.g., NBS) no_over_bromination->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for preventing over-bromination in aniline reactions.

Aniline_Bromination_Pathways cluster_controlled Controlled Pathway aniline Aniline br2_h2o Br₂ / H₂O (Uncontrolled) aniline->br2_h2o acetylation 1. Acetylation (Acetic Anhydride) aniline->acetylation tribromoaniline 2,4,6-Tribromoaniline (Over-bromination) br2_h2o->tribromoaniline acetanilide Acetanilide acetylation->acetanilide bromination 2. Bromination (e.g., NBS) acetanilide->bromination p_bromoacetanilide p-Bromoacetanilide bromination->p_bromoacetanilide hydrolysis 3. Hydrolysis (Acid/Base) p_bromoacetanilide->hydrolysis p_bromoaniline p-Bromoaniline (Desired Product) hydrolysis->p_bromoaniline

Caption: Reaction pathways for uncontrolled vs. controlled bromination of aniline.

References

Handling and storage of light-sensitive 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the handling, storage, and use of the light-sensitive compound 3,4,5-Tribromoaniline, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent degradation?

A1: this compound is light-sensitive and should be stored in a tightly closed, opaque container to protect it from light.[1][2][3] The storage area should be cool, dry, dark, and well-ventilated.[4] It is also recommended to store it under an inert gas atmosphere as it may be air-sensitive.

Q2: What are the initial signs of degradation I should look for?

A2: A visible color change from its typical beige or white powder appearance is a primary indicator of degradation.[5] The presence of impurities may also be detected through analytical techniques like NMR or chromatography, which might show unexpected peaks.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Due to its toxicity, comprehensive PPE is mandatory. This includes chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[4][5] If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.

Q4: The compound is not dissolving well in my solvent. What should I do?

Q5: I suspect my this compound has been exposed to light. Can I still use it?

A5: Exposure to light can lead to photodegradation, potentially forming unknown byproducts that could interfere with your experiment.[8][9] It is highly recommended to first assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR) before proceeding. If significant degradation is observed, it is safer to use a fresh, properly stored batch.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Reaction Outcome / Low Yield Degradation of starting material due to improper storage (light/air exposure).Confirm the purity of the this compound using analytical techniques. If degraded, use a new, properly stored batch.
Incompatible reaction conditions.The amino group of anilines is reactive and can undergo oxidation.[10] Ensure your reaction conditions are compatible and consider protecting the amino group if necessary.
Color Change in Stored Compound Light or air exposure leading to chemical degradation.Discard the degraded compound according to approved waste disposal protocols.[5] Review storage procedures to prevent future occurrences. Ensure containers are opaque and tightly sealed.[1]
Inconsistent Analytical Results (e.g., NMR, Mass Spec) Presence of impurities from degradation or contamination.Purify the compound if possible (e.g., recrystallization). Ensure all glassware is clean and dry. Use high-purity solvents.
Skin or Eye Irritation After Handling Direct contact with the compound.Immediately rinse the affected area with plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[4][6] Review and reinforce proper PPE and handling procedures.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 609-16-5 [11]
Molecular Formula C₆H₄Br₃N [11]
Molecular Weight 329.81 g/mol [11]
Appearance Beige Solid [5]
Melting Point 120-122 °C (for 2,4,6-isomer) [12]
Water Solubility Low [5]

Note: Some physical data, like melting point, is more readily available for the 2,4,6-isomer and is provided here for reference.

Table 2: Safety and Toxicity Information

Hazard Class Description Source
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin. [5]
Acute Toxicity (Inhalation) Toxic if inhaled. [5]
Skin Corrosion/Irritation Causes skin irritation. [4][5]
Eye Damage/Irritation Causes serious eye irritation. [4][5]

| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |[6] |

Experimental Protocols

Protocol 1: Safe Storage of this compound

  • Upon receipt, immediately place the manufacturer's container inside a secondary, opaque container (e.g., an amber glass bottle or a container wrapped in aluminum foil).[1]

  • Store the container in a designated cabinet for toxic and light-sensitive chemicals.

  • The storage area must be cool, dry, and dark.[4]

  • Ensure the container is tightly sealed to prevent exposure to air and moisture. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Log the date of receipt and all opening dates on the container label.

Protocol 2: Handling and Weighing

  • Before handling, ensure you are wearing all required PPE: lab coat, chemical-resistant gloves, and safety goggles.[4]

  • Perform all manipulations, including weighing, inside a certified chemical fume hood to avoid inhalation of dust.

  • Minimize exposure to ambient light. Use amber-colored vials or cover glassware with aluminum foil.[1]

  • Use dedicated spatulas and weighing boats.

  • After weighing, securely close the main container and return it to its designated storage location immediately.

  • Clean the weighing area and any contaminated surfaces thoroughly. Dispose of contaminated materials (e.g., weighing boats, gloves) in a designated hazardous waste container.[5]

Protocol 3: Representative Reaction - Diazotization

The amino group on this compound can be converted to a diazonium salt, a versatile intermediate for various synthetic transformations.[10][13]

  • In a fume hood, suspend the weighed this compound in an acidic solution (e.g., aqueous HCl) in a flask, keeping the temperature low (0-5 °C) using an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the suspension with constant stirring.[13] The nitrous acid generated in situ reacts with the aniline.

  • Maintain the temperature below 5 °C throughout the addition, as diazonium salts are unstable at higher temperatures.

  • The completion of the reaction can be monitored by testing for the presence of excess nitrous acid.

  • The resulting 3,4,5-tribromobenzene diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction) without isolation.[10]

Visualizations

G cluster_storage Storage Protocol cluster_handling Handling Workflow cluster_use Experimental Use Receive Receive Chemical Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dark, Dry Location Inspect->Store Seal Intact Log Log Receipt Date Store->Log Retrieve Retrieve from Storage DonPPE Wear Appropriate PPE Retrieve->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Required Amount FumeHood->Weigh Return Return to Storage Weigh->Return Prepare Prepare Solution (Protect from Light) Weigh->Prepare React Perform Reaction Prepare->React Waste Dispose of Waste Properly React->Waste

Caption: Workflow for the safe storage and handling of this compound.

G start Troubleshooting Low Yield or Unexpected Product check_purity Was the purity of This compound confirmed before the reaction? start->check_purity run_analysis Action: Analyze starting material purity via HPLC or NMR. check_purity->run_analysis No is_pure Is the material >98% pure? check_purity->is_pure Yes run_analysis->is_pure use_new Conclusion: Degradation likely. Use a fresh batch from proper storage. is_pure->use_new No check_conditions Conclusion: Starting material is pure. Review reaction conditions (temp, reagents, atmosphere). is_pure->check_conditions Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

G aniline This compound diazonium 3,4,5-Tribromobenzene Diazonium Salt (Unstable Intermediate) aniline->diazonium Diazotization reagents NaNO₂, Strong Acid (HCl) 0-5 °C reagents->diazonium product Diverse Functionalized Products diazonium->product sandmeyer Sandmeyer Reaction (e.g., CuBr) sandmeyer->product

Caption: Reaction pathway showing the diazotization of this compound.

References

Technical Support Center: Safe Disposal of 3,4,5-Tribromoaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of 3,4,5-Tribromoaniline (TBA) waste. The following information is intended to supplement, not replace, your institution's established safety protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for specific guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] As a halogenated aromatic amine, it should be handled with caution due to its potential toxicity and environmental persistence.

Q2: Can I dispose of this compound waste down the sink?

A2: No. As a halogenated organic compound, this compound waste should never be disposed of down the drain. This method of disposal can lead to environmental contamination and may be in violation of local and federal regulations.

Q3: What is the appropriate waste container for this compound waste?

A3: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and include the full chemical name: "this compound." If it is a mixed waste stream, list all components and their approximate percentages.

Q4: How should I store the waste container before pickup?

A4: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within your laboratory. Keep it away from incompatible materials, heat, and sources of ignition.

Q5: What are the general regulatory considerations for this type of waste?

A5: Waste containing this compound is typically regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. Depending on the solvent mixture, it may fall under EPA hazardous waste codes for halogenated solvents such as F001 or F002.[2][3][4][5] Always consult your EHS department to ensure compliance with all applicable federal, state, and local regulations.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Spill of solid this compound Improper handling or container failure.Evacuate the immediate area if the spill is large or the area is poorly ventilated. For small spills, don appropriate PPE, gently sweep or vacuum the solid material into a labeled hazardous waste container. Avoid generating dust. Decontaminate the area with a suitable solvent (e.g., ethanol) and absorbent pads. Place all cleanup materials in a sealed bag and dispose of as hazardous waste.
Spill of this compound solution Improper handling, container failure, or reaction vessel breach.For small spills, use an inert absorbent material to contain and soak up the liquid.[6][7] Place the absorbed material into a designated hazardous waste container. Decontaminate the spill area thoroughly. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Uncertainty about waste stream compatibility Mixing of different chemical wastes.Never mix halogenated waste with non-halogenated waste streams. If you are unsure about the compatibility of different waste streams, do not mix them. Consult your institution's EHS guidelines or a chemical compatibility chart.
Waste container is leaking Container degradation or improper sealing.Immediately place the leaking container into a larger, compatible secondary containment vessel. Transfer the waste to a new, properly labeled container if safe to do so. Report the incident to your laboratory supervisor and EHS department.

Data Presentation

Table 1: Hazard Information for this compound

Hazard StatementGHS CodePrecautionary Statement
Harmful if swallowed, in contact with skin or if inhaled.H302+H312+H332P261, P270, P280, P302+P352+P312+P362+P364, P304+P340+P312
Causes skin irritation.H315P280, P332+P313
Causes serious eye irritation.H319P280, P305+P351+P338, P337+P313

Source: Information synthesized from multiple safety data sheets.[1][2]

Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a certified chemical fume hood. If not possible, consult EHS for appropriate respirator selection.To prevent inhalation of dust or vapors.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Segregation and Collection of this compound Waste
  • Identify Waste Streams: At the point of generation, identify all waste containing this compound. This includes neat (pure) compound, solutions, and contaminated materials (e.g., silica (B1680970) gel, filter paper, gloves).

  • Select Appropriate Container: Obtain a designated hazardous waste container compatible with halogenated organic compounds. Ensure the container is in good condition with a secure lid.

  • Label Container: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name "this compound" and any other components in the waste stream with their concentrations.

  • Transfer Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood.

  • Seal and Store: Securely close the container lid. Store the container in your laboratory's designated satellite accumulation area.

  • Arrange for Disposal: Once the container is full or has reached the designated accumulation time limit, follow your institution's procedures to request a pickup from the EHS department.

Protocol 2: Decontamination of Glassware and Surfaces
  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound. Collect this rinse solvent as halogenated hazardous waste.

  • Wash: Wash the rinsed items with soap and hot water.[9]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow the items to air dry completely before reuse.

  • Dispose of Cleaning Materials: All disposable materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Visualizations

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Experiment Generates This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Halogenated Waste Container ppe->container Step 2 segregate Segregate Halogenated Waste from other streams container->segregate Step 3 transfer Transfer Waste in Fume Hood segregate->transfer Step 4 store Store in Satellite Accumulation Area transfer->store Step 5 decon Decontaminate Glassware & Work Area transfer->decon Post-Experiment request Request EHS Pickup store->request Step 6 end Waste Removed by EHS request->end Final Step

Caption: Workflow for the safe disposal of this compound waste.

References

Technical Support Center: LC-SPE/NMR for Impurity Profiling of Brominated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) for the identification and characterization of impurities in brominated anilines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is LC-SPE/NMR and why is it a powerful tool for impurity profiling? A1: LC-SPE/NMR is a hyphenated analytical technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] An integrated Solid-Phase Extraction (SPE) interface serves to trap and concentrate the low-level impurities separated by the LC column before they are transferred to the NMR for analysis.[2] This is crucial for pharmaceutical development, where regulatory agencies require the identification of unknown impurities present at levels as low as 0.10%.[3] The technique is particularly advantageous over methods like LC-MS because NMR can distinguish between isomers (compounds with the same mass but different structures), which is a common challenge with impurities.[1][2]

Q2: What are the common impurities found in brominated aniline (B41778) samples? A2: Impurities in brominated anilines can originate from the synthesis process, degradation, or improper storage. Common impurities include isomers, starting materials, and byproducts such as di-bromo derivatives.[3][4] Like many aniline derivatives, brominated anilines can also degrade upon exposure to air and light, often leading to oxidation and discoloration (e.g., turning yellow or brown).[5]

Q3: What are the advantages of the LC-SPE/NMR workflow over direct on-flow or stopped-flow LC-NMR? A3: The primary advantage of the LC-SPE/NMR setup is enhanced sensitivity.[2] By trapping an impurity peak on an SPE cartridge, often through multiple injections, the analyte can be concentrated to levels suitable for NMR analysis, which is inherently less sensitive than mass spectrometry.[2][6] This workflow also allows for the use of standard, non-deuterated solvents for the LC separation, which is more cost-effective and avoids potential chromatographic shifts.[2] The trapped analyte can then be eluted from the cartridge with a small volume of a fully deuterated solvent directly into the NMR probe, maximizing signal and enabling advanced 2D NMR experiments required for complete structural characterization.[2]

Q4: Can LC-SPE/NMR be used for quantitative analysis? A4: While NMR is an inherently quantitative technique, its primary role in the LC-SPE/NMR workflow for impurity profiling is structural elucidation.[7] Precise quantification of trace impurities is typically challenging due to potential variations in SPE trapping and recovery efficiency. Quantification is more reliably performed using a validated HPLC method with a calibrated detector, such as UV.[4] LC-MS is also a superior technique for quantification due to its exceptional sensitivity, often reaching picogram levels.[8]

Section 2: Experimental Protocols and Workflows

A generalized experimental workflow is essential for successful impurity identification. The following protocol outlines the key steps from sample preparation to data analysis.

LC_SPE_NMR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev LC Method Development (Optimize Separation) LC_Run LC Separation (Inject Sample) MethodDev->LC_Run UV_Detect UV/MS Detection (Identify Target Peaks) LC_Run->UV_Detect SPE_Trap SPE Trapping (Automated Peak Collection) UV_Detect->SPE_Trap Trigger SPE_Dry Cartridge Drying (Remove LC Solvents) SPE_Trap->SPE_Dry Elute Elution to NMR (Using Deuterated Solvent) SPE_Dry->Elute NMR_Acq NMR Data Acquisition (1D & 2D Spectra) Elute->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc StructureID Structure Elucidation DataProc->StructureID

Caption: General workflow for impurity identification using LC-SPE/NMR.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh the brominated aniline sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) compatible with the reversed-phase LC method. The concentration should be high enough to detect impurities without overloading the analytical column with the main component.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]

  • LC Method Development & Separation:

    • Develop a gradient HPLC method to achieve baseline separation of the main peak and all detectable impurities. A UV/photodiode array (PDA) detector is typically used.[6]

    • Connect the LC system outlet to a splitter, directing a small flow (e.g., 5%) to a mass spectrometer (MS) for molecular weight information and the majority (95%) towards the SPE interface.[6]

    • Inject the prepared sample and run the LC method.

  • SPE Trapping and Elution:

    • The SPE unit is programmed to automatically divert the eluent containing a target impurity peak onto an SPE cartridge as it is detected by the UV or MS signal.[2]

    • For very low-level impurities, multiple injections can be performed, trapping the same peak on the same cartridge to increase the total mass of the isolated analyte.[2]

    • After trapping, the cartridge is washed with water or a weak aqueous buffer to remove non-volatile salts and then dried with a stream of nitrogen gas to remove the LC mobile phase.[10]

    • The trapped impurity is then eluted from the cartridge using a small volume (e.g., 30-100 µL) of a suitable deuterated solvent (e.g., acetonitrile-d3, methanol-d4) directly into the NMR flow probe.[2][3]

  • NMR Data Acquisition and Processing:

    • Acquire a 1D proton (¹H) NMR spectrum. Utilize solvent suppression pulse sequences (e.g., presaturation, WET) to minimize signals from the residual non-deuterated solvent and the deuterated solvent itself.[11][12]

    • Based on the amount of material and the information needed, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and elucidate the complete structure.[3]

    • Process the NMR data using appropriate software, which includes Fourier transformation, phasing, and baseline correction.[6][13] Compare the resulting spectra with the parent compound to identify structural differences.

Section 3: Troubleshooting Guides

Solid-Phase Extraction (SPE) Issues

Q: My analyte recovery from the SPE cartridge is low or inconsistent. What are the likely causes and solutions? A: Low recovery is a common issue in SPE and can stem from several factors.[14][15] The first step is to verify that the analytical system itself is functioning correctly by injecting known standards.[15]

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected CheckTrapping Analyte found in flow-through? Start->CheckTrapping CheckElution Analyte retained on cartridge? CheckTrapping->CheckElution No TrappingNode Issue: Inefficient Trapping CheckTrapping->TrappingNode Yes CheckElution->Start No (Re-evaluate system) ElutionNode Issue: Inefficient Elution CheckElution->ElutionNode Yes Sol1 1. Wrong sorbent chemistry for analyte? TrappingNode->Sol1 Sol2 2. LC mobile phase too strong? TrappingNode->Sol2 Sol3 3. Flow rate too high? TrappingNode->Sol3 Sol4 4. Cartridge overloaded? TrappingNode->Sol4 Sol5 1. Elution solvent too weak? ElutionNode->Sol5 Sol6 2. Insufficient elution volume? ElutionNode->Sol6 Sol7 3. Secondary interactions with sorbent? ElutionNode->Sol7

Caption: Troubleshooting logic for diagnosing low analyte recovery in SPE.

A detailed breakdown of causes and solutions is provided in the table below.

Potential Cause Solution(s)
Inefficient Trapping (Analyte Breaks Through)
Sorbent polarity mismatchEnsure the sorbent's retention mechanism matches the analyte's chemistry (e.g., use a reversed-phase sorbent for nonpolar impurities).[14]
LC mobile phase is too strongDecrease the organic content of the mobile phase at the point of elution for your target peak to enhance retention on the SPE cartridge.[16]
High flow rate during trappingLower the LC flow rate to allow sufficient contact time for the analyte to bind to the sorbent.[14][16]
Cartridge capacity exceededReduce the injected sample amount or use a larger SPE cartridge with more sorbent mass.[14][16][17]
Inefficient Elution (Analyte Remains on Cartridge)
Elution solvent is too weakIncrease the strength of the deuterated elution solvent (e.g., switch from methanol-d4 (B120146) to acetonitrile-d3) or adjust its pH to ensure the analyte is in a neutral, less-retained form.[14][17]
Insufficient elution volumeIncrease the volume of the elution solvent in increments to ensure the entire sorbent bed is wetted and the analyte is fully desorbed.[9][14]
Strong secondary interactionsSome analytes may have secondary interactions (e.g., ionic) with the sorbent. Modify the elution solvent by adding a small amount of an acid or base to disrupt these interactions.[15]
NMR Detection Issues

Q: The NMR signals from my solvent are overwhelming the signals from my impurity. How can I fix this? A: Solvent signal suppression is a critical step in LC-NMR.[11]

  • Use High-Quality Deuterated Solvents: Ensure your elution solvent is of high isotopic purity.

  • Optimize Suppression Parameters: Modern NMR spectrometers have automated routines for solvent suppression, but manual optimization of the saturation power and offset frequency for presaturation experiments can significantly improve results.[12]

  • Choose the Right Pulse Sequence: For protons that exchange with the solvent (like -NH or -OH groups), presaturation can diminish their signals. In these cases, alternative sequences like WET (Water suppression Enhanced through T1 effects) may be more effective.[12]

  • Ensure Complete Drying: Make sure the SPE cartridge is thoroughly dried before elution to minimize the amount of residual protonated LC solvent being transferred to the NMR.

Q: The signal-to-noise ratio of my impurity is too low for 2D NMR experiments. How can I improve sensitivity? A: Sensitivity is often the limiting factor in LC-NMR.[2][6]

  • Multiple Trapping: As mentioned in the protocol, perform multiple LC injections and trap the same impurity peak on a single cartridge. This is the most effective way to increase the absolute amount of analyte for NMR analysis.[2]

  • Use a Cryoprobe: If available, a cryogenic NMR probe can increase sensitivity by a factor of 3-4 compared to a standard room temperature probe, significantly reducing experiment time.[3][18]

  • Optimize Elution Volume: Use the smallest possible volume of deuterated solvent to elute the sample from the SPE cartridge. This keeps the analyte concentration high within the NMR probe's detection volume.[2]

  • Increase NMR Scan Time: For static (non-flowing) samples eluted from the SPE cartridge, you can increase the number of scans to improve the signal-to-noise ratio.

Section 4: Data Presentation

Table 1: Example LC Method Parameters for Brominated Aniline Impurity Profiling
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high resolution for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of aniline amino groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting compounds from the reversed-phase column.
Gradient 10% to 95% B over 15 minA broad gradient is used initially to screen for impurities with a wide range of polarities.
Flow Rate 0.3 mL/minA moderate flow rate balances separation time with efficient SPE trapping.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nmGeneral wavelength for aromatic compounds. A PDA detector would be ideal to check for peak purity.
Injection Vol. 5 µLA small volume to prevent overloading the column with the main component.
Table 2: Potential Degradation Pathways of Brominated Anilines

Anilines can degrade via several mechanisms, including oxidation and polymerization. Understanding these can help in proposing structures for unknown impurities.[5][19][20]

Degradation_Pathway Parent Brominated Aniline Oxidation Oxidation (e.g., N-Oxides, Quinone-imines) Parent->Oxidation Air, Light Dehalogenation Reductive Dehalogenation (Loss of Bromine) Parent->Dehalogenation Reducing agents Hydroxylation Ring Hydroxylation Parent->Hydroxylation Oxidative conditions Polymerization Polymerization Products (e.g., Dimers, Trimers) Oxidation->Polymerization

Caption: Potential degradation pathways for brominated anilines.

References

Technical Support Center: Troubleshooting the Sandmeyer Reaction of 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer reaction of 3,4,5-Tribromoaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the Sandmeyer reaction of this compound?

The Sandmeyer reaction with this compound presents a unique set of challenges primarily due to the electronic and steric properties of the substrate. The three electron-withdrawing bromine atoms significantly reduce the nucleophilicity of the amino group, which can make the initial diazotization step more difficult compared to simpler anilines.[1] Additionally, the steric hindrance around the amino group can impede reagent access. Careful control of reaction parameters is crucial for success.

Q2: My diazotization of this compound appears to be incomplete or slow. What can I do?

Incomplete diazotization is a common hurdle. Here are several factors to consider:

  • Acid Concentration: Ensure a sufficient excess of a strong mineral acid, such as hydrobromic or sulfuric acid, is used. This is necessary to fully protonate the weakly basic this compound and to generate the necessary concentration of the nitrosonium ion (NO+) electrophile from sodium nitrite (B80452).

  • Temperature Control: The diazotization must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt.[2][3] Higher temperatures can lead to premature decomposition.

  • Sodium Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to maintain strict temperature control and prevent localized overheating, which can decompose the nitrous acid and the diazonium salt.

  • Solubility: this compound has poor solubility in aqueous acidic solutions. The use of a co-solvent or a different acid might be necessary to improve solubility and facilitate the reaction. While specific data for this compound is limited, generally, hydrochloric acid can offer better solubility for aniline (B41778) salts compared to sulfuric acid.

Q3: I am observing a low yield of the desired halo-substituted product. What are the likely causes and solutions?

Low yields in the Sandmeyer reaction of this compound can stem from several issues:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[2] Any delay can significantly reduce the yield.

  • Side Reactions: The primary competing side reaction is the formation of the corresponding phenol (B47542) (3,4,5-tribromophenol) through the reaction of the diazonium salt with water.[4] This is exacerbated by elevated temperatures. Other potential side products include biaryl compounds formed from the coupling of aryl radicals.[4]

  • Inactive Copper Catalyst: The copper(I) catalyst is susceptible to oxidation to copper(II), which is less effective. Ensure you are using freshly prepared or high-quality copper(I) bromide. The color of the Cu(I)Br solution is a good indicator of its quality; it should be colorless or light green, not deep blue or green, which indicates the presence of Cu(II).

  • Steric Hindrance: The steric bulk of the ortho-bromine atoms in a related compound, 2,4,6-tribromoaniline, is known to affect yields. While this compound lacks ortho-substituents, the overall electronic deactivation can still lead to a sluggish reaction requiring optimized conditions.

Q4: How can I minimize the formation of the 3,4,5-tribromophenol (B2522849) byproduct?

Minimizing the formation of the phenolic byproduct is critical for improving the yield of the desired product. Key strategies include:

  • Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and the addition of the diazonium salt solution to the copper(I) bromide solution.

  • Use of Concentrated Halogen Acid: Performing the reaction in a concentrated solution of the corresponding halogen acid (e.g., HBr for bromination) can help to suppress the reaction with water by providing a high concentration of the desired nucleophile.

  • Anhydrous Conditions: While challenging in a traditional Sandmeyer reaction, minimizing the amount of water can reduce phenol formation. This can be partially achieved by using concentrated acids and minimizing the volume of the aqueous sodium nitrite solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of this compound.- Ensure a sufficient excess of strong acid (e.g., 3-4 equivalents).- Add sodium nitrite solution slowly to maintain 0-5 °C.- Vigorously stir the aniline suspension to maximize surface area for reaction.
Decomposition of the diazonium salt before reaction.- Use the diazonium salt solution immediately after preparation.- Maintain a temperature below 5 °C at all times.
Inactive copper(I) bromide catalyst.- Use freshly prepared or purchased high-purity CuBr.- Prepare the CuBr solution just before use.
Significant Phenol Byproduct Reaction of the diazonium salt with water.- Maintain strict temperature control (0-5 °C).- Add the diazonium salt solution to the CuBr solution, not the other way around.- Use a higher concentration of hydrobromic acid.
Formation of Dark, Tarry Byproducts Radical polymerization or other side reactions.- Ensure slow and controlled addition of the diazonium salt solution to the copper catalyst.- Check the quality of all reagents.
Difficulty in Isolating the Product Product is soluble in the aqueous layer or forms an emulsion.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).- Use a brine wash to break up emulsions.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol is adapted from established methods for the diazotization of sterically hindered and electron-deficient anilines.[1]

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a flask of appropriate size, create a suspension of this compound (1.0 eq) in a mixture of concentrated hydrobromic acid (3.0 eq) and water.

  • Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Bromination

This protocol is a general procedure for the copper(I) bromide mediated Sandmeyer reaction.

Materials:

  • Freshly prepared 3,4,5-Tribromobenzenediazonium bromide solution (from Protocol 1)

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (48%)

  • Ice

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid (2.0 eq).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred copper(I) bromide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt, indicated by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Troubleshooting Common Side Products

Side Product Identification Cause Prevention/Minimization
3,4,5-TribromophenolCan be detected by GC-MS, LC-MS, or NMR. May co-elute with the product in chromatography.Reaction of the diazonium salt with water, often due to elevated temperatures.[4]Maintain strict temperature control (0-5 °C). Use concentrated HBr.
Biaryl Compounds (e.g., hexabromobiphenyl)Higher molecular weight impurities detectable by MS.Radical coupling of the aryl radical intermediate.[4]Ensure slow addition of the diazonium salt to the copper catalyst to maintain a low concentration of the aryl radical.
Azo CompoundsHighly colored (often red or orange) impurities.Coupling of the diazonium salt with unreacted aniline or the phenol byproduct.Ensure complete diazotization by using a slight excess of NaNO₂ and sufficient acid. Maintain a low pH.

Visualizations

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction of This compound IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition SideReactions Excessive Side Reactions? Start->SideReactions InactiveCatalyst Inactive Catalyst? Start->InactiveCatalyst Sol_Diazotization Optimize Diazotization: - Increase acid concentration - Slow NaNO2 addition - Ensure T < 5°C IncompleteDiazotization->Sol_Diazotization Yes Sol_Decomposition Minimize Decomposition: - Use diazonium salt immediately - Maintain low temperature Decomposition->Sol_Decomposition Yes Sol_SideReactions Reduce Side Reactions: - Strict temperature control - Slow diazonium salt addition - Ensure acidic conditions SideReactions->Sol_SideReactions Yes Sol_Catalyst Ensure Catalyst Activity: - Use fresh CuBr - Prepare CuBr solution just before use InactiveCatalyst->Sol_Catalyst Yes Sandmeyer_Workflow Substrate This compound Diazotization Diazotization (NaNO2, HBr, 0-5°C) Substrate->Diazotization DiazoniumSalt 3,4,5-Tribromobenzenediazonium Bromide (in situ) Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuBr, HBr, 0-60°C) DiazoniumSalt->Sandmeyer SideProduct1 Side Product: 3,4,5-Tribromophenol DiazoniumSalt->SideProduct1 H2O, ΔT Product Desired Product (e.g., 1,3,4,5-Tetrabromobenzene) Sandmeyer->Product SideProduct2 Other Side Products: - Biaryls - Azo compounds Sandmeyer->SideProduct2

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4,5-Tribromoaniline and 2,4,6-Tribromoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity, spectroscopic properties, and synthesis of two key tribromoaniline isomers: 3,4,5-tribromoaniline and 2,4,6-tribromoaniline (B120722). Understanding the distinct characteristics of these isomers is crucial for their effective application as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Executive Summary

The positioning of bromine atoms on the aniline (B41778) ring significantly influences the electronic and steric environment of the amino group and the aromatic system. This results in notable differences in basicity, nucleophilicity, and reactivity in key chemical transformations. 2,4,6-Tribromoaniline, with bromine atoms at the ortho and para positions, experiences greater steric hindrance and electronic withdrawal from the amino group, rendering it a weaker base than this compound. These differences dictate their behavior in reactions such as electrophilic aromatic substitution and diazotization.

Physicochemical and Spectroscopic Properties

The distinct substitution patterns of the two isomers are reflected in their physical and spectroscopic data.

PropertyThis compound2,4,6-Tribromoaniline
CAS Number 609-16-5147-82-0
Molecular Formula C₆H₄Br₃NC₆H₄Br₃N
Molecular Weight 329.82 g/mol 329.82 g/mol
Melting Point 118-119 °C120-122 °C[1]
Boiling Point 340.0±37.0 °C (Predicted)300 °C[1]
Predicted pKa 1.74±0.10-0.23±0.10
Appearance -Beige to grey crystalline solid
Spectroscopic Data

The symmetry of the isomers plays a key role in their NMR spectra. Due to its higher symmetry, this compound exhibits a simpler ¹H NMR spectrum.

¹H NMR Data
Isomer Proton Assignment Chemical Shift (δ, ppm)
This compoundAromatic H-2, H-6~6.90 (singlet)
Amine -NH₂~3.76 (broad singlet)
2,4,6-TribromoanilineAromatic H-3, H-5~7.63 (singlet)
Amine -NH₂~5.54 (singlet)

Note: Solvent and concentration can affect the chemical shifts of amine protons.

¹³C NMR Data (Predicted)
Isomer Carbon Assignment Predicted Chemical Shift (δ, ppm)
This compoundC1 (-NH₂)~147
C2, C6~118
C3, C5~125
C4~115
2,4,6-TribromoanilineC1 (-NH₂)~145
C2, C6~110
C3, C5~132
C4~117

Reactivity Comparison: Electronic and Steric Effects

The reactivity of the tribromoaniline isomers is governed by the interplay of electronic and steric effects of the bromine substituents.

Basicity and Nucleophilicity of the Amino Group

The basicity of the amino group, a key factor in many of its reactions, is significantly influenced by the position of the electron-withdrawing bromine atoms. The predicted pKa values indicate that This compound (pKa ≈ 1.74) is a considerably stronger base than 2,4,6-tribromoaniline (pKa ≈ -0.23) .

This difference can be attributed to:

  • Steric Hindrance: In 2,4,6-tribromoaniline, the two ortho-bromine atoms sterically hinder the lone pair of electrons on the nitrogen atom, making it less accessible for protonation.

  • Inductive and Resonance Effects: While bromine is electron-withdrawing through the inductive effect, it can donate electron density via resonance. In 2,4,6-tribromoaniline, the strong electron-withdrawing inductive effect from the two ortho-bromine atoms has a more pronounced effect on reducing the basicity of the nearby amino group.

This difference in basicity directly translates to their nucleophilicity. This compound is expected to be a better nucleophile than its 2,4,6-isomer.

G cluster_0 2,4,6-Tribromoaniline cluster_1 This compound 246_structure Two ortho-bromine atoms 246_steric High Steric Hindrance 246_structure->246_steric leads to 246_basicity Lower Basicity (pKa ≈ -0.23) Lower Nucleophilicity 246_steric->246_basicity 345_structure No ortho-bromine atoms 345_steric Low Steric Hindrance 345_structure->345_steric leads to 345_basicity Higher Basicity (pKa ≈ 1.74) Higher Nucleophilicity 345_steric->345_basicity

Caption: Logical flow of substituent effects on basicity.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, in both tribromoaniline isomers, these positions are already substituted.

  • 2,4,6-Tribromoaniline: Further electrophilic substitution on the aromatic ring is highly disfavored due to the deactivating effect of the three bromine atoms and the steric hindrance at the remaining 3- and 5-positions.

  • This compound: The 2- and 6-positions are available for substitution. However, the strong deactivating inductive effect of the three bromine atoms significantly reduces the reactivity of the ring towards electrophiles compared to aniline.[2] Reactions would require harsh conditions.

Diazotization and Subsequent Reactions

Both isomers can undergo diazotization to form the corresponding diazonium salts, which are versatile intermediates for introducing a variety of functional groups via reactions like the Sandmeyer reaction.[1][2]

The rate of the initial diazotization step is dependent on the nucleophilicity of the amino group. Given its higher basicity, This compound is expected to undergo diazotization more readily than 2,4,6-tribromoaniline . The steric hindrance around the amino group in the 2,4,6-isomer can also slow down the reaction with the nitrosating agent.

The resulting diazonium salts can be used in various transformations. For example, diazotization of 2,4,6-tribromoaniline followed by treatment with ethanol (B145695) can yield 1,3,5-tribromobenzene.[1] Similarly, the diazonium salt of this compound can be reduced with hypophosphorous acid (H₃PO₂) to form 1,2,3-tribromobenzene.[3]

Experimental Protocols

Synthesis of 2,4,6-Tribromoaniline from Aniline

This is a classic example of an electrophilic aromatic substitution where the high activating nature of the amino group leads to trisubstitution.[1]

Materials:

  • Aniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching excess bromine)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve aniline in glacial acetic acid in a flask.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Continue stirring until the reaction is complete. A white precipitate of 2,4,6-tribromoaniline will form.

  • Quench any excess bromine by adding sodium bisulfite solution until the reddish-brown color disappears.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.

G Aniline Aniline Reaction_Mixture Reaction Mixture (Electrophilic Substitution) Aniline->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->Reaction_Mixture Crude_Product Crude 2,4,6-Tribromoaniline (Precipitate) Reaction_Mixture->Crude_Product Quenching Quenching with Sodium Bisulfite Crude_Product->Quenching Filtration Filtration and Washing Quenching->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Pure_Product Pure 2,4,6-Tribromoaniline Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of 2,4,6-Tribromoaniline.

Synthesis of this compound from 3,4,5-Tribromonitrobenzene

The synthesis of this compound typically involves the reduction of the corresponding nitro compound.[2]

Materials:

  • 3,4,5-Tribromonitrobenzene

  • Iron powder

  • Hydrochloric acid or Acetic acid

  • Suitable organic solvent (e.g., ethanol)

  • Base (e.g., sodium carbonate) for workup

Procedure:

  • Suspend 3,4,5-tribromonitrobenzene in a mixture of a suitable solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid).

  • Heat the mixture and add iron powder portion-wise.

  • After the addition is complete, continue heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.

G Nitro_Compound 3,4,5-Tribromonitrobenzene Reduction Reduction of Nitro Group Nitro_Compound->Reduction Iron Iron Powder (Reducing Agent) Iron->Reduction Acid Acidic Medium (e.g., HCl) Acid->Reduction Workup Filtration and Neutralization Reduction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

Both 2,4,6-tribromoaniline and this compound serve as important building blocks in the synthesis of more complex molecules with potential biological activity.

  • 2,4,6-Tribromoaniline has been investigated for its antimicrobial properties and is used in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its derivatives are also used as fire-extinguishing agents.[1]

  • This compound is a key intermediate in the synthesis of various organic compounds.[2] The presence of three bromine atoms provides multiple sites for further functionalization through reactions like palladium-catalyzed cross-coupling, allowing for the construction of diverse molecular architectures for drug discovery.[2]

Conclusion

The choice between this compound and 2,4,6-tribromoaniline in a synthetic strategy depends on the desired reactivity and substitution pattern of the final product. This compound, with its more basic and sterically accessible amino group, is a more suitable substrate for reactions where the nucleophilicity of the amine is crucial. In contrast, the highly substituted and less basic 2,4,6-tribromoaniline offers a different set of synthetic possibilities, particularly in reactions involving its diazonium salt. A thorough understanding of their distinct properties, as outlined in this guide, is essential for researchers and professionals in the field of drug development and organic synthesis.

References

A Comparative Guide to the Synthetic Routes of Tribromoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of halogenated anilines is a cornerstone of creating novel therapeutics and functional materials. Among these, the tribromoaniline isomers—2,4,6-tribromoaniline (B120722), 2,3,4-tribromoaniline (B13652583), and 3,4,5-tribromoaniline—serve as versatile building blocks. The substitution pattern of the bromine atoms on the aniline (B41778) ring significantly influences the molecule's chemical reactivity and physical properties, making the choice of synthetic route a critical decision in any research and development pipeline. This guide provides an objective comparison of the primary synthetic pathways to these three isomers, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

The accessibility of each tribromoaniline isomer is largely dictated by the directing effects of the amino group on the aromatic ring. The highly activating and ortho-, para-directing nature of the amine functionality makes the synthesis of the symmetric 2,4,6-isomer a straightforward, high-yielding process. In contrast, the preparation of the asymmetric 2,3,4- and 3,4,5-isomers requires multi-step strategies involving protecting groups, directing groups, and regioselective reactions to overcome the inherent reactivity of the aniline core.

IsomerStarting MaterialKey ReactionsTypical Overall YieldPurityKey AdvantagesKey Disadvantages
2,4,6-Tribromoaniline AnilineElectrophilic Bromination>90%HighOne-step, high yield, simple procedureLimited to the symmetric isomer
2,3,4-Tribromoaniline 3,4-Dibromoaniline (B1580990)Acetylation, Nitration, Reduction, Bromination, Deamination, ReductionModerateRequires extensive purificationAccess to a specific asymmetric isomerMulti-step, lower overall yield, complex procedure
This compound p-NitroanilineBromination, Sandmeyer Reaction, ReductionModerateRequires purification at multiple stagesUtilizes a readily available starting materialMulti-step, involves hazardous reagents (e.g., nitrating agents, diazonium salts)

Synthetic Pathways and Methodologies

The following sections detail the synthetic routes for each isomer, accompanied by visualizations of the reaction pathways and comprehensive experimental protocols.

2,4,6-Tribromoaniline: Direct Electrophilic Bromination

The synthesis of 2,4,6-tribromoaniline is the most direct of the three isomers, typically achieved in a single step by the electrophilic bromination of aniline. The strong activating effect of the amino group facilitates the rapid and selective substitution at the ortho and para positions.

G Aniline Aniline TBA 2,4,6-Tribromoaniline Aniline->TBA Electrophilic Bromination Bromine 3 Br₂ Bromine->TBA Solvent Acetic Acid or Water Solvent->TBA HBr 3 HBr TBA->HBr

Figure 1. Synthetic pathway for 2,4,6-tribromoaniline.

Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline

  • Dissolution: Dissolve aniline (1.0 eq) in glacial acetic acid or a dilute aqueous acid solution in a flask suitable for stirring.

  • Bromination: While stirring at room temperature, slowly add a solution of bromine (3.0 eq) in the same solvent. A precipitate will form almost immediately.

  • Reaction Completion: Continue stirring for a short period to ensure the reaction goes to completion.

  • Isolation: The solid product is collected by vacuum filtration and washed thoroughly with water to remove any remaining acid and unreacted bromine.

  • Purification: The crude 2,4,6-tribromoaniline can be recrystallized from ethanol (B145695) to yield a pure, white crystalline solid. A reported yield for this method is typically high, often exceeding 90%.

2,3,4-Tribromoaniline: A Multi-step Regioselective Approach

The synthesis of 2,3,4-tribromoaniline necessitates a more intricate, multi-step approach starting from a pre-brominated aniline to control the regioselectivity of further bromination. A plausible route begins with 3,4-dibromoaniline.

G cluster_0 Protection & Activation cluster_1 Regioselective Nitration cluster_2 Deprotection & Reduction cluster_3 Final Bromination & Diazotization/Reduction DBA 3,4-Dibromoaniline AcDBA N-Acetyl-3,4-dibromoaniline DBA->AcDBA Acetic Anhydride (B1165640) AcDBAN N-Acetyl-3,4-dibromo-2-nitroaniline AcDBA->AcDBAN HNO₃/H₂SO₄ DBAN 3,4-Dibromo-2-nitroaniline AcDBAN->DBAN Acid Hydrolysis DBAA 2-Amino-3,4-dibromoaniline DBAN->DBAA Reduction (e.g., Sn/HCl) DBAABr 2-Amino-3,4,6-tribromoaniline DBAA->DBAABr Bromination TBA_234 2,3,4-Tribromoaniline DBAABr->TBA_234 1. Diazotization (NaNO₂/H⁺) 2. Reduction (H₃PO₂)

Figure 2. Proposed synthetic pathway for 2,3,4-tribromoaniline.

Experimental Protocol: Synthesis of 2,3,4-Tribromoaniline (Proposed)

  • Acetylation of 3,4-Dibromoaniline: Protect the amino group of 3,4-dibromoaniline by reacting it with acetic anhydride to form N-acetyl-3,4-dibromoaniline.

  • Nitration: Carefully nitrate (B79036) the acetylated compound using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding N-acetyl-3,4-dibromo-2-nitroaniline.

  • Hydrolysis: Remove the acetyl protecting group by acid-catalyzed hydrolysis to give 3,4-dibromo-2-nitroaniline.

  • Reduction of Nitro Group: Reduce the nitro group to an amine using a reducing agent such as tin in hydrochloric acid to produce 2-amino-3,4-dibromoaniline.

  • Bromination: Brominate the resulting diamine. The position of the third bromine atom will be directed by the two amino groups.

  • Diazotization and Reduction: The final step involves the selective removal of one of the amino groups via diazotization followed by reduction with an agent like hypophosphorous acid to yield the final product, 2,3,4-tribromoaniline.

This compound: A Strategic Multi-step Synthesis

The synthesis of this compound also requires a multi-step approach, often starting from a readily available nitro-substituted aniline to control the substitution pattern. A common route starts with p-nitroaniline.

G cluster_0 Initial Bromination cluster_1 Sandmeyer Reaction cluster_2 Final Reduction PNA p-Nitroaniline DBNA 2,6-Dibromo-4-nitroaniline (B165464) PNA->DBNA 2 Br₂ DBNA_diazonium 2,6-Dibromo-4-nitrobenzenediazonium salt DBNA->DBNA_diazonium 1. Reduction (e.g., Fe/HCl) 2. Diazotization (NaNO₂/H⁺) TBNA 3,4,5-Tribromonitrobenzene DBNA_diazonium->TBNA CuBr/HBr TBA_345 This compound TBNA->TBA_345 Reduction (e.g., SnCl₂/HCl)

Figure 3. Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Bromination of p-Nitroaniline: Brominate p-nitroaniline with two equivalents of bromine to yield 2,6-dibromo-4-nitroaniline. The nitro group directs the bromine atoms to the ortho positions.

  • Reduction of the Nitro Group: The nitro group of 2,6-dibromo-4-nitroaniline is reduced to an amino group, for instance, using iron in acidic medium, to give 2,6-dibromo-p-phenylenediamine.

  • Diazotization: The newly formed amino group is then converted to a diazonium salt by treatment with sodium nitrite (B80452) in a strong acid.

  • Sandmeyer Reaction: The diazonium salt is subsequently displaced by a bromine atom using a Sandmeyer reaction with copper(I) bromide in hydrobromic acid to afford 3,4,5-tribromonitrobenzene.

  • Final Reduction: The nitro group of 3,4,5-tribromonitrobenzene is reduced to the corresponding amine using a suitable reducing agent like tin(II) chloride in hydrochloric acid to give the final product, this compound.

Conclusion

The synthesis of tribromoaniline isomers presents a fascinating case study in the control of electrophilic aromatic substitution. While the 2,4,6-isomer is readily accessible through a high-yielding, one-pot reaction, the synthesis of the 2,3,4- and 3,4,5-isomers demands a more strategic and nuanced approach, involving multiple steps of protection, functional group interconversion, and regioselective reactions. The choice of a particular synthetic route will ultimately depend on the desired isomer, the availability of starting materials, and the tolerance for multi-step procedures with potentially lower overall yields. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and effective synthesis of these valuable chemical intermediates.

Analytical techniques for distinguishing between tribromoaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for Distinguishing Tribromoaniline Isomers

For researchers, scientists, and drug development professionals, the accurate differentiation of tribromoaniline isomers is critical for ensuring the purity, efficacy, and safety of chemical compounds. The six possible isomers—2,3,4-, 2,3,5-, 2,4,5-, 2,4,6-, 3,4,5-, and 2,3,6-tribromoaniline—possess the same molecular weight but differ in the substitution pattern of bromine atoms on the aniline (B41778) ring. This structural variance leads to distinct physicochemical properties that can be exploited for their separation and identification. This guide provides a comparative overview of the primary analytical techniques used to distinguish between these isomers, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to differentiate tribromoaniline isomers, with chromatographic and spectroscopic methods being the most powerful. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for physical separation, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes the key performance metrics and characteristic data for the differentiation of tribromoaniline isomers using various analytical techniques.

Analytical TechniqueIsomerRetention Time (min)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Key IR Absorptions (cm⁻¹)
Gas Chromatography-Mass Spectrometry (GC-MS) 2,3,4-TBAPredicted: Earlier ElutionPredicted: Multiple signals in aromatic regionPredicted: 6 distinct signalsN-H stretch: ~3400-3500 (asymmetric), ~3300-3400 (symmetric)
2,3,5-TBAPredicted: Intermediate ElutionPredicted: Multiple signals in aromatic regionPredicted: 6 distinct signalsN-H stretch: ~3400-3500 (asymmetric), ~3300-3400 (symmetric)
2,4,5-TBAPredicted: Intermediate ElutionPredicted: Multiple signals in aromatic regionPredicted: 6 distinct signalsN-H stretch: ~3400-3500 (asymmetric), ~3300-3400 (symmetric)
2,4,6-TBAReported: Later Elution[1]7.63 (s, 2H, Ar-H), 5.54 (s, 2H, NH₂)[2]Not explicitly foundN-H stretch: ~3480, ~3370[2]
3,4,5-TBAPredicted: Intermediate ElutionPredicted: One signal in aromatic regionPredicted: 4 distinct signalsN-H stretch: ~3400-3500 (asymmetric), ~3300-3400 (symmetric)
High-Performance Liquid Chromatography (HPLC) 2,3,4-TBAPredicted: Later Elution---
2,3,5-TBAReported: Elution data available[3]---
2,4,5-TBAPredicted: Intermediate Elution---
2,4,6-TBAReported: Elution data available[4]---
3,4,5-TBAPredicted: Earlier Elution---

Note: "TBA" refers to Tribromoaniline. Predicted elution orders are based on general principles of chromatography where less polar compounds elute earlier in reversed-phase HPLC and more volatile compounds elute earlier in GC. Predicted NMR and IR data are based on established principles of spectroscopy.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and thermally stable compounds like tribromoaniline isomers.

Sample Preparation:

  • Accurately weigh and dissolve approximately 1-5 mg of the tribromoaniline isomer mixture in 1 mL of a suitable solvent (e.g., methanol (B129727), acetone, or ethyl acetate).

  • If necessary, perform serial dilutions to bring the concentration into the linear range of the instrument.

  • For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be required.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: Isomers are differentiated by their unique retention times. The mass spectra will show a characteristic molecular ion peak (m/z 327, 329, 331 in a 1:2:1 ratio due to bromine isotopes) and distinct fragmentation patterns that can aid in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. Reversed-phase HPLC is commonly used for aniline derivatives.

Sample Preparation:

  • Prepare a stock solution of the isomer mixture (approximately 0.1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile (B52724) or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. For example, acetonitrile/water (70:30, v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

Data Analysis: The isomers will be separated based on their polarity, resulting in different retention times. Less polar isomers will elute earlier in a reversed-phase system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Analysis: Each isomer will exhibit a unique set of signals in both the ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and the number of signals will directly reflect the substitution pattern on the aromatic ring. For example, the highly symmetric 2,4,6-tribromoaniline (B120722) shows a simple ¹H NMR spectrum with a single aromatic proton signal.[2] In contrast, less symmetric isomers will show more complex spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. While all tribromoaniline isomers will show characteristic absorptions for the amine group, the fingerprint region can show subtle differences.

Sample Preparation:

  • Solid Samples: Can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Conditions:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

Data Analysis: All isomers will show characteristic N-H stretching vibrations for a primary amine at approximately 3300-3500 cm⁻¹.[3] Differences in the C-H and C-Br stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.

Visualization of Analytical Workflow

The selection of an appropriate analytical technique often follows a logical progression, as illustrated in the workflow diagram below.

Analytical_Workflow start Mixture of Tribromoaniline Isomers separation Chromatographic Separation start->separation Initial Analysis gcms GC-MS separation->gcms Volatile Analytes hplc HPLC-UV separation->hplc Non-Volatile Analytes identification Spectroscopic Identification gcms->identification hplc->identification nmr NMR Spectroscopy (¹H and ¹³C) identification->nmr Definitive Structure ir IR Spectroscopy identification->ir Functional Groups ms Mass Spectrometry (from GC-MS) identification->ms Molecular Weight & Fragmentation end Unambiguous Isomer Differentiation nmr->end ir->end ms->end

Caption: Workflow for the separation and identification of tribromoaniline isomers.

For the definitive structural elucidation of an isolated isomer, a combination of spectroscopic techniques is typically employed.

Signaling_Pathway isolated_isomer Isolated Isomer nmr_analysis NMR Analysis (¹H, ¹³C, 2D) isolated_isomer->nmr_analysis ms_analysis Mass Spectrometry isolated_isomer->ms_analysis ir_analysis IR Spectroscopy isolated_isomer->ir_analysis connectivity Connectivity & Stereochemistry nmr_analysis->connectivity molecular_formula Molecular Formula & Fragmentation ms_analysis->molecular_formula functional_groups Functional Groups ir_analysis->functional_groups structure_elucidation Complete Structural Elucidation connectivity->structure_elucidation molecular_formula->structure_elucidation functional_groups->structure_elucidation

Caption: Logical workflow for the structural elucidation of a single isomer.

References

¹H NMR spectral comparison of 3,4,5- and 2,4,6-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H NMR spectra of 3,4,5- and 2,4,6-tribromoaniline (B120722) isomers, providing key data for researchers in synthetic and medicinal chemistry. This guide includes a comprehensive data summary, experimental protocols, and structural visualizations to aid in the differentiation and characterization of these compounds.

The substitution pattern of bromine atoms on an aniline (B41778) ring significantly influences the chemical environment of the aromatic and amine protons, leading to distinct ¹H Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the ¹H NMR spectra of 3,4,5-tribromoaniline and 2,4,6-tribromoaniline, offering a clear distinction between the two isomers based on chemical shift, multiplicity, and integration values.

Data Presentation: A Tale of Two Isomers

The ¹H NMR spectral data for 3,4,5- and 2,4,6-tribromoaniline are summarized in the table below. The key difference lies in the chemical shifts of the aromatic and amine protons, which are directly attributable to the placement of the electron-withdrawing bromine atoms and the electron-donating amino group.

CompoundSolventAromatic Protons (δ, ppm)MultiplicityIntegrationAmine Protons (δ, ppm)MultiplicityIntegration
This compound CDCl₃~6.90Singlet2H~3.76Broad Singlet2H
2,4,6-Tribromoaniline DMSO-d₆7.63[1]Singlet2H5.54[1]Singlet2H
2,4,6-Tribromoaniline CDCl₃7.50Singlet2H4.55Broad Singlet2H

In this compound, the two aromatic protons at the C2 and C6 positions are chemically equivalent, resulting in a single peak.[2] Similarly, the symmetry in 2,4,6-tribromoaniline renders its two aromatic protons at the C3 and C5 positions equivalent, also producing a singlet in the ¹H NMR spectrum.[1] The difference in their chemical shifts arises from the varying electronic effects of the bromine and amino groups in the two isomers.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H NMR spectra of aromatic amines, based on established methodologies.[1][3]

Sample Preparation:

  • Accurately weigh 5-10 mg of the tribromoaniline sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Mandatory Visualizations

To visually represent the structural differences and the resulting symmetry that dictates the appearance of the ¹H NMR spectra, the following diagrams are provided.

Caption: Molecular structures of 3,4,5- and 2,4,6-Tribromoaniline.

The symmetrical nature of both molecules is the reason for the simple singlet peaks observed for the aromatic protons in their respective ¹H NMR spectra. The differing positions of the bromine atoms relative to the amino group lead to distinct electronic environments for the protons, resulting in the observed chemical shift differences. This guide provides a foundational understanding for researchers to confidently distinguish between these two important chemical isomers.

References

Comparative Antimicrobial Activity of 2,4,6-Tribromoaniline and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of 2,4,6-Tribromoaniline and its derivatives. The information presented is based on available experimental data and aims to facilitate the evaluation of these compounds as potential antimicrobial agents.

Executive Summary

Halogenated anilines, particularly brominated derivatives, have demonstrated notable antimicrobial properties. This guide focuses on 2,4,6-Tribromoaniline and related compounds, summarizing their activity against a range of pathogenic bacteria. While data on 2,4,6-Tribromoaniline itself is limited, studies on other bromoaniline derivatives suggest a potential mechanism of action involving the inhibition of bacterial adenylate cyclase, a key enzyme in cellular signaling. This guide presents available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed signaling pathway to provide a comprehensive resource for further research and development.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 2,4,6-Tribromoaniline and its derivatives is summarized below. Direct comparative data under uniform testing conditions is limited; however, the available information provides valuable insights into their potential.

Table 1: Zone of Inhibition for 2,4,6-Tribromoaniline

CompoundSolventConcentration (mg/ml)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
2,4,6-TribromoanilineBenzene0.515.5118.21
2,4,6-TribromoanilineMethanol0.514.1116.15

Data from Giradkar et al., 2023.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Bromoaniline Derivatives

CompoundMicroorganismMIC (µg/mL)
4-bromo-3-chloroanilineUropathogenic E. coli200
3,5-dibromoanilineUropathogenic E. coli100

Note: Data for a broader range of derivatives and microbial strains is needed for a comprehensive structure-activity relationship analysis.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antimicrobial activity. The following are detailed methodologies for commonly used assays.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the bromoaniline derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Bacterial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Serial Dilution:

  • Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.

  • In the first column, add 200 µL of the highest concentration of the test compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

  • Cover the plate and incubate at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Test Compound: Impregnate sterile filter paper disks with a known concentration of the bromoaniline derivative.

  • Bacterial Culture: Prepare a standardized inoculum as described for the MIC assay.

  • Agar (B569324) Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth.

2. Inoculation:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.

3. Disk Placement and Incubation:

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

4. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualization

Proposed Signaling Pathway for Antimicrobial Action

The following diagram illustrates a proposed mechanism of action for bromoaniline derivatives, focusing on the inhibition of the adenylate cyclase signaling pathway in bacteria. Inhibition of this pathway can disrupt various cellular processes, including virulence factor expression.[2][3][4][5][6]

antimicrobial_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Bromoaniline_Derivative Bromoaniline Derivative Adenylate_Cyclase Adenylate Cyclase (CyaA/CyaB) Bromoaniline_Derivative->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Production ATP ATP ATP->Adenylate_Cyclase Conversion cAMP_CRP_Complex cAMP-CRP/Vfr Complex cAMP->cAMP_CRP_Complex Binds to CRP CRP/Vfr CRP->cAMP_CRP_Complex Binds to Virulence_Gene_Expression Virulence Gene Expression (e.g., Type III Secretion System) cAMP_CRP_Complex->Virulence_Gene_Expression Activates Inhibition_of_Virulence Inhibition of Virulence

Caption: Proposed mechanism of bromoaniline derivatives via inhibition of adenylate cyclase.

Experimental Workflow

The following diagram outlines the general workflow for screening and evaluating the antimicrobial activity of novel compounds like 2,4,6-Tribromoaniline and its derivatives.

experimental_workflow Start Compound Synthesis (2,4,6-Tribromoaniline & Derivatives) Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active Compounds Mechanism_of_Action Mechanism of Action Studies Quantitative_Assay->Mechanism_of_Action Data_Analysis Data Analysis & Comparison Quantitative_Assay->Data_Analysis Mechanism_of_Action->Data_Analysis Conclusion Conclusion & Further Development Data_Analysis->Conclusion

Caption: General workflow for antimicrobial evaluation of novel compounds.

References

A Comparative Guide to Halogenated Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The identity and position of the halogen substituent on the aniline (B41778) ring profoundly influence the molecule's physicochemical properties and reactivity, making the selection of the appropriate haloaniline a critical decision in synthetic strategy. This guide provides an objective comparison of the performance of fluoro-, chloro-, bromo-, and iodo-anilines in key organic transformations, supported by experimental data and detailed protocols.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] The reactivity of the halogenated aniline in these reactions is largely dictated by the carbon-halogen (C-X) bond dissociation energy.

The general reactivity trend for halogens in these reactions is: I > Br > Cl >> F .[5][6] The weaker C-I bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step, leading to milder reaction conditions and higher efficiency.[5][7] Conversely, the strength of the C-F bond makes fluoroanilines generally unreactive under standard cross-coupling conditions.[8]

Comparative Performance Data

The following tables summarize representative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the reactivity differences among halogenated anilines.

Table 1: Representative Yields in Suzuki-Miyaura Coupling This reaction forms a C-C bond between an aryl halide and an organoboron compound. The data below demonstrates the superior reactivity of aryl bromides and the feasibility of using aryl chlorides with appropriate catalyst systems.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801295[7]
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)1001885[7]
4-BromoanilinePhenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O701062[9]
4-Bromonitrobenzene*Phenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O701098[9]

*Note: 4-Bromonitrobenzene is included to illustrate the electronic effect of a strong electron-withdrawing group, which can enhance the rate of oxidative addition.[9]

Table 2: Representative Yields in Buchwald-Hartwig Amination This reaction forms a C-N bond between an aryl halide and an amine. Similar to Suzuki coupling, aryl bromides generally exhibit higher reactivity than aryl chlorides.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoanilineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80898[7]
3-ChloroanilineMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1102492[7]

Physicochemical and Spectroscopic Properties

The electronic nature of the halogen substituent significantly impacts the aniline's properties. Halogens exert a dual electronic effect: they are electron-withdrawing through induction (-I effect) due to their high electronegativity, and electron-donating through resonance (+R effect) via their lone pairs.[10] For halogens, the inductive effect typically dominates, which decreases the basicity (lowers the pKa) of the aniline's amino group compared to unsubstituted aniline.[11]

Table 3: Physicochemical Properties of Mono-Halogenated Anilines

CompoundpKaC-X Bond Dissociation Energy (kJ/mol)
Aniline4.63-
4-Fluoroaniline4.65~540
4-Chloroaniline4.15~400
4-Bromoaniline3.91~335
4-Iodoaniline3.78~270

Table 4: Comparative Spectroscopic Data for 4-Substituted Haloanilines Precise structural elucidation is paramount as isomeric forms can exhibit distinct properties.[1] The data below highlights key spectroscopic features.

CompoundUV-Vis λmax (nm) [Solvent]Key FTIR Frequencies (cm⁻¹) [N-H stretch, C-X stretch]¹H NMR Aromatic Protons δ (ppm) [Solvent]
4-Fluoroaniline230, 293 [Cyclohexane]~3400/~3320, ~12206.6-6.9 (m, 4H) [CDCl₃]
4-Chloroaniline243, 298 [Ethanol]~3464/~3375, ~8206.63 (d, 2H), 7.08 (d, 2H) [CDCl₃]
4-Bromoaniline245, 296.5 [Alcohol]~3480/~3390, ~8156.60 (d, 2H), 7.22 (d, 2H) [CDCl₃]
4-Iodoaniline248, 305 [Ethanol]~3470/~3380, ~8106.51 (d, 2H), 7.42 (d, 2H) [CDCl₃]

Data compiled from reference[1].

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Optimal conditions are substrate-dependent and require optimization.

Protocol 1: Suzuki-Miyaura Coupling of a Bromoaniline

This protocol is adapted from literature procedures for structurally similar compounds.[7][12]

  • Reaction Setup: In a Schlenk tube, combine the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., DME, 5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloroaniline

This protocol is a general starting point for the amination of less reactive aryl chlorides.[7][13]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 100-110°C with stirring for the required time (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of halogenated anilines.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis setup_reagents Combine Haloaniline, Coupling Partner, Catalyst, Ligand, and Base setup_inert Establish Inert Atmosphere (Ar/N₂) setup_reagents->setup_inert setup_solvent Add Anhydrous, Degassed Solvent setup_inert->setup_solvent reaction_heat Heat to Specified Temperature with Stirring setup_solvent->reaction_heat reaction_monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction_heat->reaction_monitor workup_quench Cool and Quench Reaction reaction_monitor->workup_quench workup_extract Aqueous/Organic Extraction workup_quench->workup_extract workup_dry Dry and Concentrate Organic Layer workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify analysis_char Structural Characterization (NMR, MS, FTIR) workup_purify->analysis_char analysis_yield Determine Yield and Purity (HPLC) analysis_char->analysis_yield

Caption: A typical experimental workflow for a cross-coupling reaction.

G cluster_halogens Halogen Reactivity Trend reactivity Reactivity in Pd-Catalyzed Cross-Coupling bde C-X Bond Dissociation Energy reactivity->bde is inversely proportional to oa_rate Rate of Oxidative Addition bde->oa_rate determines I Iodoaniline (Most Reactive) bde->I Weakest Bond F Fluoroaniline (Least Reactive) bde->F Strongest Bond oa_rate->reactivity dictates overall Br Bromoaniline Cl Chloroaniline

Caption: Logical relationship of halogen reactivity in cross-coupling.

References

A Comparative Guide to the Analysis of 3,4,5-Tribromoaniline: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4,5-Tribromoaniline, a key intermediate in various synthetic processes, is critical for ensuring product quality and process control. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is supported by established analytical principles and typical performance data for analogous halogenated aromatic compounds.

Validated HPLC Method for this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] A validated reverse-phase HPLC (RP-HPLC) method with UV detection is the primary choice for routine quality control, offering excellent precision and accuracy for quantification.[1]

A systematic approach is essential for a validated HPLC method to ensure it is fit for its intended purpose.[1][3] The following protocol is a representative method for the analysis of this compound.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective.[1][4]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: UV detection at approximately 254 nm.

  • Injection Volume: 10 µL.

The logical flow for developing, validating, and implementing an HPLC method is crucial for ensuring reliable and consistent results.[1]

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Implementation A Define Analytical Requirements B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I J System Suitability Testing I->J K Quality Control J->K A Analytical Requirement B Routine QC & Assay A->B C Impurity Identification A->C D Trace Volatile Impurities A->D E HPLC-UV B->E F LC-MS C->F G GC-MS D->G

References

Characterization of 3,4,5-Tribromoaniline Impurities by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key starting materials are critical for ensuring drug safety and efficacy.[1][2][3] 3,4,5-Tribromoaniline is a vital synthetic intermediate, and controlling its impurity profile is essential.[4] This guide provides a comparative overview of the characterization of potential impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and data.

Potential Impurity Profile of this compound

Impurities in this compound can originate from the synthetic route, which often involves the bromination of aniline (B41778) or the reduction of a nitrated precursor.[4][5] Consequently, potential impurities may include isomers, under- or over-brominated species, and residual starting materials.

Table 1: Potential Impurities in this compound and their Monoisotopic Masses

Impurity NameMolecular FormulaMonoisotopic Mass (Da)Potential Origin
AnilineC₆H₇N93.0578Starting Material
3,5-DibromoanilineC₆H₅Br₂N248.8789Under-bromination
2,4,6-TribromoanilineC₆H₄Br₃N326.7893Isomeric Impurity
This compound C₆H₄Br₃N 326.7893 Main Compound
2,3,4,5-TetrabromoanilineC₆H₃Br₄N404.7000Over-bromination

LC-MS Performance in Impurity Separation

LC-MS is a powerful technique for the separation and identification of impurities in complex mixtures.[3][6] The combination of liquid chromatography's resolving power with the high sensitivity and specificity of mass spectrometry allows for the detection and characterization of trace-level impurities.[1][6] A reversed-phase LC method coupled with a high-resolution mass spectrometer can effectively separate the potential impurities of this compound based on their polarity and provide accurate mass measurements for identification.

Table 2: Illustrative LC-MS Data for the Analysis of this compound Impurities

CompoundRetention Time (min)Observed [M+H]⁺ (m/z)
Aniline2.194.0651
3,5-Dibromoaniline5.8249.8867
2,4,6-Tribromoaniline7.2327.7971
This compound 8.5 327.7971
2,3,4,5-Tetrabromoaniline10.3405.7078

Note: The data presented in this table is illustrative and may vary depending on the specific LC-MS conditions.

Experimental Protocol: LC-MS Analysis of this compound

This section details a representative experimental protocol for the characterization of impurities in this compound.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol (B129727) or acetonitrile. Create a series of dilutions to establish a calibration curve for quantitative analysis.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan mode from m/z 50 to 500

Method Comparison: LC-MS vs. GC-MS

While LC-MS is highly effective, other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity analysis.[7] The choice of method often depends on the volatility and thermal stability of the analytes.

Table 3: Comparison of LC-MS and GC-MS for Halogenated Aniline Analysis

FeatureLC-MSGC-MS
Principle Separation based on polarity, followed by ionization and mass analysis.Separation based on volatility and boiling point, followed by ionization and mass analysis.
Sample Volatility Suitable for a wide range of polarities and volatilities.Requires analytes to be volatile and thermally stable. Derivatization may be necessary.[8]
Sample Preparation Generally simple, involving dissolution in a suitable solvent.[6]Can be more complex, sometimes requiring derivatization to increase volatility.
Sensitivity High sensitivity, especially with tandem MS.Also offers high sensitivity, particularly for volatile compounds.
Applicability to Halogenated Anilines Broadly applicable to a wide range of halogenated anilines and their isomers.[6]Suitable for many halogenated anilines, but thermal degradation can be a concern for some derivatives.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the characterization of this compound impurities using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Dilution Serial Dilution Standard->Dilution LC Liquid Chromatography Separation (C18 Column) Dissolution->LC Dilution->LC MS Mass Spectrometry Detection (ESI+) LC->MS DataAcq Data Acquisition (Full Scan) MS->DataAcq PeakInt Peak Integration & Retention Time DataAcq->PeakInt MassSpec Mass Spectra Analysis DataAcq->MassSpec ImpurityID Impurity Identification & Quantification PeakInt->ImpurityID MassSpec->ImpurityID Report Report ImpurityID->Report Final Report

Caption: Workflow for LC-MS characterization of impurities.

References

A Comparative Guide to the Electronic Properties of Tribromoaniline Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of tribromoaniline isomers, with a focus on data derived from Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these isomers is crucial for applications in pharmaceutical design, materials science, and chemical synthesis, as these properties govern molecular reactivity, stability, and intermolecular interactions.

Comparative Analysis of Electronic Properties

The electronic properties of aniline (B41778) derivatives are significantly influenced by the number and position of substituent groups. For tribromoaniline, the placement of the three electron-withdrawing bromine atoms alters the electron density distribution across the aromatic ring and the amino group, leading to distinct electronic behaviors among its isomers. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment are critical for understanding these differences. A smaller HOMO-LUMO gap, for instance, generally indicates higher chemical reactivity and lower kinetic stability.

The following table summarizes key quantum chemical parameters for 2,4,6-tribromoaniline (B120722), based on a published DFT study, and offers a qualitative comparison for other isomers based on established chemical principles.

Parameter2,4,6-Tribromoaniline2,3,4-Tribromoaniline3,4,5-Tribromoaniline
HOMO Energy Data available[1]Not available in searched literatureNot available in searched literature
LUMO Energy Data available[1]Not available in searched literatureNot available in searched literature
HOMO-LUMO Gap Data available[1]Expected to be comparable to 2,4,6-TBAExpected to be comparable to 2,4,6-TBA
Dipole Moment Data available[1]Expected to be significantly higher than 2,4,6-TBA due to molecular asymmetryExpected to have a notable dipole moment, likely intermediate between the other two isomers
Molecular Electrostatic Potential (MEP) Negative potential concentrated on the nitrogen atom, positive potential on the amine hydrogens[1]Similar general features, but with a more asymmetric charge distributionAsymmetric charge distribution expected

Experimental and Computational Protocols

The data presented for 2,4,6-tribromoaniline was obtained using a specific computational methodology. Understanding this protocol is essential for reproducing the results and for designing future comparative studies.

Computational Details for 2,4,6-Tribromoaniline Study:

A comprehensive theoretical analysis of 2,4,6-tribromoaniline was conducted using Density Functional Theory (DFT).[1] The calculations were performed with the following specifications:

  • Methodology: DFT and Hartree-Fock (HF) calculations.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-31+G(d,p).

  • Software: The specific software package used for the calculations (e.g., Gaussian, GAMESS) would be detailed in the original research paper.

  • Properties Calculated: The study simulated various properties including the molecular electrostatic potential (MEP), the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO), and the electrostatic potential (ESP).[1] The UV-visible electronic absorption maxima were calculated in a vacuum using CIS-B3LYP and HF/6-31+G(d,p) levels of theory.[1]

Visualization of DFT Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule, such as a tribromoaniline isomer, using DFT.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation cluster_output Results mol_structure Define Molecular Structure (e.g., Tribromoaniline Isomer) comp_method Select Computational Method (e.g., DFT, B3LYP/6-31+G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min elec_prop_calc Electronic Property Calculation analyze_output Analyze Output Data elec_prop_calc->analyze_output verify_min->elec_prop_calc homo_lumo HOMO-LUMO Gap analyze_output->homo_lumo mep Molecular Electrostatic Potential analyze_output->mep dipole Dipole Moment analyze_output->dipole comparison Compare with Experimental Data or Other Isomers homo_lumo->comparison mep->comparison dipole->comparison conclusion Draw Conclusions on Reactivity, Stability, etc. comparison->conclusion

Caption: A flowchart illustrating the typical workflow for a DFT study of molecular electronic properties.

References

Comparing the efficacy of different reducing agents for 3,4,5-tribromonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens, is a critical transformation. 3,4,5-Tribromonitrobenzene presents a specific challenge due to the potential for dehalogenation under harsh reducing conditions. This guide provides an objective comparison of various reducing agents for the conversion of 3,4,5-tribromonitrobenzene to 3,4,5-tribromoaniline, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The choice of reducing agent is paramount to achieving a high yield of the desired aniline (B41778) while preserving the carbon-bromine bonds. Below is a summary of the performance of common reducing agents for this transformation. The data is compiled from studies on polyhalogenated nitroarenes and represents typical outcomes.

Reducing Agent/SystemCatalyst/SolventTemp. (°C)Time (h)Yield of this compound (%)Selectivity (vs. Dehalogenation)
Fe / NH₄Cl Ethanol (B145695)/WaterReflux2-4~95%Excellent
SnCl₂·2H₂O EthanolReflux2-3~90-95%Excellent
H₂ (1 atm) Raney NickelMethanol (B129727)4-6~85-90%Good to Excellent
N₂H₄·H₂O Pd/C (5 mol%)Methanol0.5-1~90%Good (with careful temp. control)
H₂ (1 atm) Pd/C (5 mol%)Methanol1-2VariablePoor to Moderate (significant dehalogenation)

Experimental Protocols

Detailed methodologies for the most effective and selective reduction methods are provided below.

Method 1: Reduction with Iron in Acidic Medium

This classic and robust method offers excellent selectivity and high yields.

Procedure:

  • To a suspension of 3,4,5-tribromonitrobenzene (1 mmol) in a mixture of ethanol (15 mL), water (7.5 mL), and glacial acetic acid (7.5 mL), add iron powder (4 mmol).

  • Heat the resulting mixture to reflux (approximately 100°C) and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and dilute with water.

  • Basify the mixture to a pH of 8 by the addition of 1 M aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with water (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the product.

Method 2: Reduction with Stannous Chloride

Stannous chloride is a mild and highly selective reagent for nitro group reduction in the presence of halogens.[1][2][3]

Procedure:

  • To a solution of 3,4,5-tribromonitrobenzene (1 mmol) in ethanol (15 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 4 mmol).

  • Reflux the reaction mixture for 2 hours, monitoring completion by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2 M potassium hydroxide.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Method 3: Catalytic Transfer Hydrogenation with Hydrazine (B178648) Hydrate (B1144303)

This method uses hydrazine hydrate as a hydrogen source in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.[4][5][6][7] Selectivity is highly dependent on reaction conditions.[4]

Procedure:

  • To a solution of 3,4,5-tribromonitrobenzene (1 mmol) in methanol (5 mL), add 5% Pd/C (13 mg).

  • Add hydrazine monohydrate (10 mmol) dropwise at room temperature.

  • Heat the reaction to reflux (approximately 80°C) for 30 minutes.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Isolation cluster_product Final Product start 3,4,5-Tribromonitrobenzene fe Fe / Acid sncl2 SnCl₂·2H₂O h2_raney H₂ / Raney Ni n2h4_pdc N₂H₄·H₂O / Pd/C workup Reaction Quenching & pH Adjustment fe->workup sncl2->workup h2_raney->workup n2h4_pdc->workup extraction Solvent Extraction workup->extraction purification Drying & Concentration extraction->purification product This compound purification->product

References

Safety Operating Guide

Proper Disposal of 3,4,5-Tribromoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,4,5-Tribromoaniline are critical for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a core component of responsible scientific practice.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, eye protection, and face protection.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Key Safety Measures:

  • Avoid Release: Do not let the product enter drains or the environment.[1]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

  • Spill Response: In case of a spill, cover drains, collect, bind, and pump off the spillage. Take up the material dry and dispose of it properly, avoiding dust generation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations. The primary principle is to manage it as a hazardous waste and send it to an approved waste disposal plant.[2]

1. Waste Segregation and Collection:

  • Original Containers: Whenever possible, leave the chemical waste in its original container.

  • No Mixing: Do not mix this compound waste with other waste streams. Halogenated organic compounds should be collected separately from non-halogenated waste, as their disposal methods and costs can differ significantly.[3][4]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and hazard information.

2. Container Management:

  • Compatibility: Use containers that are compatible with this compound. The original container is often the best choice.

  • Condition: Containers must be in good condition and not leaking.[5]

  • Sealing: Keep waste containers tightly closed except when adding waste.[4][5]

3. Disposal Method:

  • Approved Waste Disposal Plant: The standard and required method for disposal is to transfer the waste to a licensed and approved hazardous waste disposal facility.[2]

  • Incineration: For halogenated aromatic amines like this compound, a common disposal method is high-temperature incineration. This can be achieved by dissolving the compound in a non-chlorinated flammable solvent and spraying the mixture into a furnace equipped with an afterburner and a scrubber to neutralize acidic combustion products.[6]

4. Handling Uncleaned Containers:

  • Uncleaned or empty containers should be handled in the same manner as the product itself.

  • For a container to be considered non-hazardous and disposable as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

Quantitative Data and Regulatory Considerations

ParameterGuidelineSource
Waste Classification Generators must determine if a chemical is a hazardous waste as per EPA guidelines (40 CFR Parts 261.3).[10]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]
Disposal Route Must be disposed of via an approved waste disposal plant.[2]
Container Rinsing For highly toxic chemicals, the first three rinses of an empty container must be collected as hazardous waste.[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal cluster_3 Spill & Emergency A Generate this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Segregate as Halogenated Organic Waste B->C D Use Labeled, Compatible, and Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Arrange for Pickup by Certified Waste Handler F->G H Transport to Approved Waste Disposal Facility G->H I High-Temperature Incineration with Afterburner & Scrubber H->I J Final Disposition I->J K Spill Occurs L Evacuate Area if Necessary K->L M Contain Spill & Prevent Entry into Drains L->M N Collect with Inert Material M->N O Dispose of Cleanup Material as Hazardous Waste N->O O->D

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and your local environmental regulatory agency for detailed requirements.

References

Personal protective equipment for handling 3,4,5-Tribromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4,5-Tribromoaniline

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 609-16-5) was not available in the immediate search results. The following guidance is synthesized from the SDS of its close isomer, 2,4,6-Tribromoaniline, and general safety protocols for halogenated aromatic amines.[1][2][3][4] Researchers must consult the specific SDS for this compound from their supplier and their institution's Environmental Health and Safety (EHS) department for definitive procedures.

This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound is a hazardous substance that requires stringent safety measures. Based on data for its isomer, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[1][2][3][4]

Hazard Category Classification & Statements
GHS Pictograms Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[3][4]
Precautionary Statements Prevention: P261: Avoid breathing dust.[2] P270: Do not eat, drink or smoke when using this product.[1][2] P280: Wear protective gloves/protective clothing/eye protection.[1][2][3] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. All personnel must be equipped with the following before handling this compound.

PPE Category Specification Rationale / Use Case
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eye/Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required for splash hazards.Protects eyes from dust particles and splashes of solutions containing the compound.
Skin & Body Protection A chemical-resistant lab coat or apron worn over personal clothing that fully covers the arms and legs. Closed-toe shoes are mandatory.Protects skin from accidental spills and contamination.[5]
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved dust respirator (e.g., N95) or a full-face respirator is necessary.Prevents inhalation of airborne dust, a primary and harmful route of exposure.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for minimizing risk from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify the label clearly identifies the contents as this compound (CAS 609-16-5).

  • Ensure the supplier's Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Ensure the storage location is clearly marked and secured.

3. Preparation and Handling:

  • Conduct a thorough risk assessment for the planned experiment.

  • Ensure all necessary PPE is available, in good condition, and worn correctly before handling.

  • Verify that safety showers and eyewash stations are unobstructed and functional.[4][5]

  • All weighing and transfers of the solid powder must be performed within a certified chemical fume hood to control dust.[3]

  • Use dedicated spatulas and weighing papers; decontaminate or dispose of them as hazardous waste after use.

  • Avoid any actions that could generate dust.[5]

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Experimental Protocol: Personal Exposure

If Skin Contact Occurs:

  • Immediately remove all contaminated clothing while under a safety shower.[6][7]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[8]

  • Wash the area with soap and water.[1][2]

  • Seek immediate medical attention.[5]

If Eye Contact Occurs:

  • Immediately flush the eyes with a gentle but steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[7][8][9]

  • Remove contact lenses if present and easy to do so while continuing to rinse.[1][2]

  • Seek immediate medical attention.[1]

If Inhaled:

  • Move the affected individual to an area with fresh air at once.[1][9]

  • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[1][9]

  • Seek immediate medical attention.[1]

If Swallowed:

  • Do NOT induce vomiting.[5]

  • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5]

  • Call a poison control center or seek immediate medical attention.[2]

Experimental Protocol: Spill Cleanup

This procedure is for small, manageable spills (typically <100g) by trained personnel. For large spills, evacuate the area and contact your institution's EHS emergency response team.

  • Evacuate and Secure: Immediately alert others and secure the area. Restrict access.

  • Don PPE: Wear all required PPE as listed above, including respiratory protection.

  • Contain Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[10] Work from the outside of the spill inward.

  • Collect Material: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4][11] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

  • Dispose of Waste: Place all contaminated cleaning materials (absorbent, gloves, wipes) into the hazardous waste container.

  • Label and Store: Seal and label the container as "Hazardous Waste: this compound Spill Debris." Store it in a designated satellite accumulation area for professional disposal.

Disposal Plan

The disposal of this compound and its associated waste must be handled as hazardous waste to protect the environment.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated as "Halogenated Organic Waste."[11] This includes unused chemical, contaminated PPE, and materials from spill cleanup.

  • Keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment.

2. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Collect all contaminated liquid waste (e.g., from reaction workups) in a separate, labeled, leak-proof container for halogenated organic liquids.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound." List any other constituents in the container.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed environmental services company.

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Mandatory Visualization

The following diagram illustrates the key stages for the safe management of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_0 Preparation & Storage cluster_1 Handling & Use cluster_2 Waste Management cluster_3 Emergency Response Receiving 1. Receiving (Inspect Container) Storage 2. Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Verify SDS Prep 3. Preparation (Don Full PPE) Storage->Prep Handling 4. Handling (Work in Fume Hood) Prep->Handling Weigh/Transfer Waste_Collection 5. Waste Collection (Segregate Waste) Handling->Waste_Collection Spill Spill Event Handling->Spill Exposure Personal Exposure Handling->Exposure Disposal 6. Final Disposal (Contact EHS) Waste_Collection->Disposal Seal & Label

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.